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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Protocols of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline: A Technical Guide

Executive Summary E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is a highly functionalized, bifunctional electrophilic scaffold that serves as a critical intermediate in the synthesis of complex polycyclic heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is a highly functionalized, bifunctional electrophilic scaffold that serves as a critical intermediate in the synthesis of complex polycyclic heterocycles. Characterized by its quinoline core, reactive C-2 chlorine atom, lipophilic methyl groups at C-5 and C-8, and a trans-oriented nitrovinyl moiety, this compound is highly valued in medicinal chemistry for the development of antimalarial, antimicrobial, and anticancer agents[1]. This whitepaper provides a comprehensive analysis of its structural causality, mechanistic reactivity, and validated synthetic protocols.

Structural and Mechanistic Elucidation

Core Architecture and Stereochemical Causality

The architectural complexity of the molecule is defined by the precise spatial arrangement of its functional groups. The formation of the nitrovinyl moiety via condensation exclusively yields the E-isomer (trans-geometry). This stereoselectivity is governed by strict thermodynamic control: the severe steric clash between the bulky 5,8-dimethylquinoline ring and the nitro group in a theoretical Z-configuration drives the equilibrium entirely toward the more stable E-geometry, allowing for extended planar conjugation[2].

Reactivity Mapping

The compound functions as a versatile dielectrophile, enabling orthogonal functionalization:

  • Nucleophilic Aromatic Substitution (SNAr) : The C-2 chlorine is highly activated toward nucleophilic attack. This activation is driven by the electron-withdrawing nature of the adjacent ring nitrogen and further enhanced by the extended conjugation of the electron-deficient nitrovinyl group[3].

  • Michael Addition : The nitrovinyl group acts as a potent Michael acceptor. Nucleophiles can attack the β-carbon, facilitating cascade cyclizations to form fused systems such as pyrimido[4,5-b]quinolines or 5-deazaflavines[2].

Reactivity Core E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline SNAr C-2 Position Nucleophilic Aromatic Substitution Core->SNAr Activated by ring N Michael Nitrovinyl Group Michael Addition Acceptor Core->Michael Electron-deficient alkene Alkyl 5,8-Dimethyl Groups Lipophilic Modulators Core->Alkyl Steric shielding

Figure 1: Mechanistic reactivity map highlighting key functional sites for derivatization.

Synthetic Methodology and Step-by-Step Protocols

The synthesis of E-2-chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is achieved via a robust two-step sequence: the Meth-Cohn quinoline synthesis followed by a nitroaldol (Henry) condensation.

Step 1: The Meth-Cohn Approach (Vilsmeier-Haack Formylation)

The Meth-Cohn synthesis is the gold standard for accessing 2-chloro-3-formylquinolines[4]. The reaction utilizes the Vilsmeier-Haack reagent (generated in situ from POCl₃ and DMF) which acts dually as a formylating and chlorinating agent. The initial attack on N-(2,5-dimethylphenyl)acetamide forms a chloroenamine intermediate that undergoes a second formylation. Subsequent intramolecular electrophilic aromatic substitution and aromatization yield the quinoline core[3].

Protocol 1: Synthesis of 2-Chloro-5,8-dimethyl-3-formylquinoline

  • Reagent Preparation : Under an inert nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl₃, 10.0 equiv) dropwise over 30 minutes to generate the electrophilic chloroiminium salt (Vilsmeier reagent).

  • Substrate Addition : Slowly add N-(2,5-dimethylphenyl)acetamide (1.0 equiv) portion-wise to the complex, ensuring the internal temperature remains below 5 °C to prevent uncontrolled exothermic degradation.

  • Cyclization : Gradually heat the reaction mixture to 80–90 °C and maintain for 3–4 hours. The thermal energy drives the intramolecular cyclization and the subsequent elimination of water/dimethylamine.

  • Quenching & Isolation : Cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with saturated aqueous Na₂CO₃. Filter the resulting yellow precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield the pure aldehyde.

Step 2: Nitroaldol (Henry) / Knoevenagel Condensation

The final target is synthesized via a base-catalyzed condensation between the formylquinoline precursor and nitromethane. The base deprotonates nitromethane to form a nucleophilic nitronate anion, which attacks the aldehyde. The resulting β-nitro alcohol undergoes spontaneous dehydration under reflux to form the conjugated nitroalkene[5].

Protocol 2: Synthesis of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

  • Reaction Setup : Dissolve 2-chloro-5,8-dimethyl-3-formylquinoline (1.0 equiv) in a minimal volume of glacial acetic acid (or a sustainable Brønsted acidic ionic liquid).

  • Reagent Addition : Add an excess of nitromethane (5.0 equiv) and a catalytic amount of ammonium acetate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)[5].

  • Condensation : Reflux the mixture at 100 °C for 4–6 hours. Monitor the dehydration step via Thin-Layer Chromatography (TLC) until the aldehyde is completely consumed.

  • Purification : Cool the mixture to room temperature and pour it into ice water. Collect the crude solid via vacuum filtration. Recrystallize from a mixture of methanol and dichloromethane to isolate the thermodynamically stable E-isomer.

Synthesis A N-(2,5-dimethylphenyl)acetamide C 2-Chloro-5,8-dimethyl-3-formylquinoline A->C Meth-Cohn Synthesis (Intramolecular Cyclization) B Vilsmeier-Haack Reagent (POCl3 + DMF) B->C Formylating/Chlorinating Agent E E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline C->E Nitroaldol Condensation (-H2O) D Nitromethane + Base Catalyst D->E Henry Reaction

Figure 2: Two-step synthetic workflow for E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline.

Physicochemical and Spectroscopic Profiling

To validate the success of the synthesis, specific spectroscopic markers must be observed. The most critical self-validating data point is the ¹H NMR coupling constant of the vinylic protons, which definitively proves the stereochemistry.

Property / AnalysisExpected Value / RangeMechanistic Rationale
Molecular Formula C₁₃H₁₁ClN₂O₂Standard composition based on core structure.
Stereochemistry E-isomer (trans)Thermodynamic control; minimizes steric clash between the quinoline core and nitro group.
¹H NMR (Vinylic H) Doublets, J ≈ 13.5–14.0 HzThe large coupling constant (J) is the definitive marker of trans (E) geometry.
¹H NMR (Methyl H) Singlets, δ 2.5–2.8 ppmConfirms the presence of the 5,8-dimethyl substitutions on the aromatic ring.
IR Spectroscopy ~1510 & 1340 cm⁻¹Represents the asymmetric and symmetric stretching vibrations of the NO₂ group.
Reactivity Profile Bifunctional electrophileCapable of orthogonal SNAr at C-2 and Michael addition at the vinyl group.

Applications in Advanced Drug Design

The strategic placement of the 5,8-dimethyl groups significantly enhances the lipophilicity of the quinoline core, improving cell membrane permeability and optimizing the pharmacokinetic profile of downstream drug candidates. By leveraging the bifunctional reactivity of E-2-chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline, researchers can execute one-pot multicomponent reactions to synthesize highly complex, biologically active architectures, such as 5-deazaflavine analogues, which have shown profound efficacy as antimalarial and antitumor agents[1].

References

  • Meth-Cohn quinoline synthesis - Chemistry Online Source: Chemistry Online URL:[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4 Source: ResearchGate URL:[Link]

  • Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives Source: ResearchGate URL:[Link]

  • Knoevenagel Condensation Catalyzed by DBU Brönsted Ionic Liquid without Solvent Source: ResearchGate URL:[Link]

Sources

Exploratory

Physicochemical properties of 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of the predicted physicochemical properties and a proposed experimental framework for the characterization of a novel derivative, 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline. As experimental data for this specific molecule is not yet publicly available, this document serves as a foundational roadmap for researchers and drug development professionals. It combines theoretical predictions with detailed, field-proven experimental protocols to enable the synthesis, purification, and comprehensive characterization of this promising compound. The methodologies outlined herein are designed to ensure data integrity and reproducibility, empowering scientific advancement in the exploration of new quinoline-based therapeutics.

Introduction: The Quinoline Moiety and the Rationale for Investigation

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The therapeutic efficacy and pharmacokinetic profile of a quinoline-based drug are intrinsically linked to its physicochemical properties, which are in turn dictated by the nature and position of its substituents.

This guide focuses on the title compound, 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline, a molecule designed to synergistically combine the electronic and steric features of several key functional groups:

  • The 2-chloro substituent can act as a reactive handle for further synthetic modifications and can influence the molecule's electronic distribution and metabolic stability.

  • The 5,8-dimethyl groups provide steric bulk, which can modulate receptor binding and reduce metabolic degradation.

  • The 3-(2-nitrovinyl) group is a potent Michael acceptor and a known pharmacophore in various biologically active compounds, contributing to both potential therapeutic mechanisms and specific physicochemical characteristics.

Understanding the fundamental physicochemical properties of this molecule is a prerequisite for any subsequent pharmacological investigation. This guide provides the theoretical and practical framework for such a study.

Predicted Physicochemical Profile

In the absence of experimental data, a computational approach provides valuable initial insights into the likely physicochemical properties of 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline. These predictions are essential for designing appropriate experimental conditions for synthesis, purification, and biological screening.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₁ClN₂O₂Defines the elemental composition and molecular weight.
Molecular Weight 262.70 g/mol Influences diffusion, bioavailability, and formulation.
logP (Lipophilicity) ~3.5 - 4.5A key determinant of membrane permeability and solubility.
Aqueous Solubility (logS) Low to ModerateImpacts absorption and the feasibility of aqueous formulations.
pKa (most basic) ~2.5 - 3.5Governs the ionization state at physiological pH, affecting solubility and receptor interaction.
Polar Surface Area (PSA) ~65 - 75 ŲCorrelates with membrane permeability and oral bioavailability.
Hydrogen Bond Donors 0Influences binding affinity and solubility.
Hydrogen Bond Acceptors 4Influences binding affinity and solubility.
Lipinski's Rule of Five CompliantSuggests potential for oral bioavailability.

Proposed Synthetic Pathway and Experimental Characterization

The synthesis and characterization of 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline require a systematic and rigorous approach. The following sections detail a plausible synthetic route and a comprehensive workflow for its physicochemical characterization.

Proposed Synthesis

A likely synthetic route would involve a multi-step process, culminating in the introduction of the nitrovinyl group. A potential pathway is outlined below.

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Formylation cluster_4 Step 5: Henry Reaction A 2,5-Dimethylaniline C 2,4,5,8-Tetramethylquinoline A->C H₂SO₄ B Acetylacetone B->C D 2,4,5,8-Tetramethylquinoline-1-oxide C->D m-CPBA E 2-Chloro-4,5,8-trimethylquinoline D->E POCl₃ F 2-Chloro-5,8-dimethylquinoline-4-carbaldehyde E->F SeO₂ G 2-Chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline F->G Nitromethane, Base

Caption: Proposed multi-step synthesis of the target compound.

Experimental Characterization Workflow

A robust experimental workflow is crucial for validating the identity, purity, and physicochemical properties of the synthesized compound.

G start Synthesized Compound purification Purification (Column Chromatography/Recrystallization) start->purification structural_verification Structural Verification purification->structural_verification nmr NMR Spectroscopy (¹H, ¹³C) structural_verification->nmr ms Mass Spectrometry structural_verification->ms ir IR Spectroscopy structural_verification->ir purity_determination Purity Determination nmr->purity_determination ms->purity_determination ir->purity_determination hplc HPLC-UV purity_determination->hplc physicochemical_characterization Physicochemical Characterization hplc->physicochemical_characterization solubility Aqueous Solubility (Shake-Flask Method) physicochemical_characterization->solubility logp Lipophilicity (logP/logD) (HPLC Method) physicochemical_characterization->logp pka pKa Determination (Potentiometric Titration) physicochemical_characterization->pka melting_point Melting Point physicochemical_characterization->melting_point stability Stability Assessment (pH, Light, Temperature) solubility->stability logp->stability pka->stability melting_point->stability end Characterized Compound stability->end

Caption: Comprehensive workflow for experimental characterization.

Detailed Experimental Protocols

The following protocols are based on standard laboratory practices and are designed to yield high-quality, reproducible data.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR features: Signals corresponding to the aromatic protons of the quinoline ring, the methyl groups, and the vinyl protons. The coupling constants of the vinyl protons will be indicative of their stereochemistry.

    • Expected ¹³C NMR features: Resonances for the carbon atoms of the quinoline core, the methyl groups, and the nitrovinyl substituent.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

    • Expected result: The molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using either a KBr pellet or an ATR accessory.

    • Expected characteristic peaks: C-Cl stretching, aromatic C=C and C=N stretching, C-H stretching and bending, and strong asymmetric and symmetric stretching of the NO₂ group.

Purity Determination
  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Stationary Phase: A C18 reverse-phase column.

    • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, and the λₘₐₓ of the compound).

    • Procedure: Inject a known concentration of the compound and run the gradient method. The purity is determined by the percentage of the main peak area relative to the total peak area.

Physicochemical Property Measurement
  • Aqueous Solubility (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a calibration curve.

  • Lipophilicity (logP/logD) by HPLC:

    • Determine the retention time of the compound on a C18 column using a series of isocratic mobile phases with varying acetonitrile/water ratios.

    • Correlate the retention factor (k') with the known logP values of a set of standard compounds.

    • Calculate the logP of the target compound from its retention time using the established correlation. For logD, use buffers at different pH values as the aqueous component of the mobile phase.

  • pKa Determination (Potentiometric Titration):

    • Dissolve a precise amount of the compound in a suitable co-solvent/water mixture.

    • Titrate the solution with a standardized solution of HCl or NaOH.

    • Record the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical and practical framework for the synthesis and physicochemical characterization of 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline. The predicted properties suggest that this compound possesses features that warrant further investigation for potential applications in drug discovery. The detailed experimental protocols outlined herein provide a clear path for researchers to obtain high-quality, reproducible data, which is essential for advancing our understanding of this novel molecule and its potential as a therapeutic agent. Future work should focus on the execution of these experimental plans, followed by in vitro and in vivo studies to explore the biological activities of this promising quinoline derivative.

References

(Note: As this is a hypothetical compound, the references provided are to established methodologies and reviews of quinoline chemistry, which would be authoritative sources for the proposed experimental work.)

  • Quinoline Synthesis: "Combes Quinoline Synthesis." Organic Chemistry Portal. [Link]

  • Henry Reaction: "Henry Reaction." Organic Chemistry Portal. [Link]

  • Physicochemical Property Prediction: "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. [Link]

  • Shake-Flask Method for Solubility: "OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility." OECD. [Link]

  • logP Determination by HPLC: "OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD. [Link]

  • General Quinoline Chemistry: "Quinoline." ScienceDirect. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway for 3-(2-Nitrovinyl)quinolines via Vilsmeier-Haack Cyclization

Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of antimalarial, antimicrobial, and antineoplastic agents. Functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of antimalarial, antimicrobial, and antineoplastic agents. Functionalizing the C3 position of the quinoline ring with a nitrovinyl group introduces a highly reactive Michael acceptor, creating a versatile precursor for the synthesis of complex polycyclic systems and targeted therapeutics.

This application note outlines a highly efficient, field-proven two-stage synthetic pathway:

  • Vilsmeier-Haack Cyclization: The transformation of readily available N-arylacetamides into 2-chloro-3-formylquinolines[1]. This one-pot cyclization utilizes the Vilsmeier reagent (a chloroiminium salt) generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[2].

  • Nitroaldol (Henry) Condensation: The subsequent reaction of the highly electrophilic 3-formyl group with nitromethane yields the target 3-(2-nitrovinyl)quinoline[3].

Causality in Design: The Vilsmeier-Haack approach is selected over traditional Skraup or Friedländer syntheses because it simultaneously constructs the quinoline core and installs two orthogonal reactive handles (the C2-chloride and C3-aldehyde) in a single operation[1]. The subsequent Henry condensation is thermodynamically driven to produce the trans (E)-nitrovinyl isomer, ensuring high stereoselectivity[4].

Pathway Visualization

SynthesisPathway SM N-Arylacetamide (Starting Material) Int 2-Chloro-3-formylquinoline (Key Intermediate) SM->Int Vilsmeier-Haack Cyclization (Double Formylation & Ring Closure) VR Vilsmeier Reagent (POCl₃ + DMF) VR->SM Electrophilic Attack Prod 3-(2-Nitrovinyl)quinoline (Target Scaffold) Int->Prod Henry Condensation & Dehydration (Thermodynamic Control -> E-isomer) NM Nitromethane + NH₄OAc (Nitroaldol Reagents) NM->Int Nucleophilic Addition

Fig 1: Vilsmeier-Haack and Henry condensation pathway for 3-(2-nitrovinyl)quinoline synthesis.

Self-Validating Experimental Protocols

Stage 1: Synthesis of 2-Chloro-3-formylquinoline

Objective: Convert N-arylacetamide to the functionalized quinoline core via double formylation and intramolecular cyclization[2].

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: Charge a dry, multi-neck round-bottom flask with anhydrous DMF (3.0 equiv). Cool the flask to 0 °C using an ice-salt bath. Add POCl₃ (7.0 equiv) dropwise over 30 minutes under an inert argon atmosphere.

    • Causality: The formation of the electrophilic chloroiminium salt is highly exothermic. Strict thermal control (<5 °C) prevents the thermal degradation of the Vilsmeier reagent and minimizes the formation of dimethylamine byproducts[2].

  • Substrate Addition: Stir the reagent for 30 minutes at 0 °C. Add the N-arylacetamide (1.0 equiv) portion-wise to the cold Vilsmeier reagent.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 4 to 16 hours (depending on substrate electronics).

    • Causality: Elevated temperatures provide the activation energy necessary for the intramolecular ring closure. The excess POCl₃ acts as both a chlorinating agent for the C2 position and a dehydrating agent to drive aromatization.

  • Quenching & Hydrolysis: Cool the mixture to room temperature. Slowly pour the dark viscous liquid over 500 g of crushed ice with vigorous mechanical stirring.

    • Causality: Ice quenching safely dissipates the heat of POCl₃ hydrolysis and converts the iminium intermediate into the stable 3-formyl group[2].

  • Isolation: Neutralize the acidic aqueous mixture with a saturated sodium carbonate (Na₂CO₃) solution until pH 7–8 is reached.

    • Self-Validation Checkpoint: A distinct precipitate will form upon neutralization. If the solution remains clear, the pH has not reached the isoelectric point of the product.

  • Purification: Filter the crude solid, wash thoroughly with cold distilled water, and recrystallize from an ethyl acetate/hexane mixture.

Stage 2: Synthesis of 3-(2-Nitrovinyl)quinoline

Objective: Condense the 3-formyl group with nitromethane to yield the conjugated nitrovinyl derivative[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified 2-chloro-3-formylquinoline (1.0 equiv) in glacial acetic acid (10 mL/mmol).

  • Reagent Addition: Add nitromethane (5.0 equiv) and ammonium acetate (1.5 equiv) to the solution.

    • Causality: Ammonium acetate acts as a mild, dual-purpose catalyst. It deprotonates nitromethane to form the nucleophilic nitronate ion and subsequently provides acidic protons to facilitate the dehydration of the intermediate β-nitro alcohol into the conjugated alkene[4].

  • Condensation: Heat the mixture to reflux (approx. 100 °C) for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3). The reaction mixture will transition from a pale yellow solution to a deep orange-red suspension as the highly conjugated trans-nitrovinyl product forms.

  • Isolation: Cool the mixture to room temperature and pour it into ice water. Filter the resulting bright yellow/orange precipitate, wash with water, and triturate with cold ethanol to remove residual nitromethane and acetic acid.

Substrate Scope & Optimization Data

The efficiency of the Vilsmeier-Haack cyclization is heavily dependent on the electronic nature of the substituents on the N-arylacetamide aromatic ring[2]. Electron-donating groups (EDGs) increase the nucleophilicity of the ring, accelerating the electrophilic aromatic substitution step, whereas electron-withdrawing groups (EWGs) hinder the reaction.

Table 1: Effect of Substrate Electronic Properties on Reaction Yields and Times

Substrate (N-Arylacetamide R-group)Electronic NatureStage 1 Yield (%)Stage 2 Yield (%)Total Reaction Time (h)
-H (Unsubstituted)Neutral788214
-OCH₃ (Para)Electron-Donating89858
-CH₃ (Para)Weakly Donating838410
-NO₂ (Para)Electron-Withdrawing456824

Note: Stage 1 yields are highly sensitive to moisture; anhydrous conditions are mandatory for optimal Vilsmeier reagent formation.

Analytical Validation

To ensure the structural integrity of the synthesized 3-(2-nitrovinyl)quinolines, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • Stage 1 Validation: The formyl proton of the intermediate appears as a sharp singlet at ~10.5 ppm.

    • Stage 2 Validation: Successful condensation is marked by the disappearance of the formyl peak and the emergence of two characteristic vinylic doublets at ~8.0 ppm and ~8.5 ppm. The coupling constant (J ≈ 13.5–14.0 Hz) confirms the strict formation of the trans (E) geometry due to thermodynamic control.

  • FT-IR Spectroscopy:

    • The disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of strong, characteristic nitro group (–NO₂) stretching bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).

References

  • Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I)
  • Source: benchchem.
  • Source: newsama.
  • Syntheses of 3-(2-Nitrovinyl)

Sources

Application

Antimicrobial Screening Protocols for E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline: An Application Note

Target Audience: Researchers, microbiologists, and drug development scientists. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development scientists. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Chemical Rationale

The emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antimicrobial scaffolds. Quinoline derivatives have emerged as highly versatile pharmacophores capable of targeting a wide range of bacterial enzymes and overcoming existing resistance mechanisms[1].

The compound E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline represents a rationally designed synthetic antimicrobial agent. As a Senior Application Scientist, I emphasize that successful screening of this compound requires understanding the causality between its structural features and its biological behavior:

  • The 2-Chloroquinoline Core: Provides a rigid, planar scaffold that intercalates into lipid domains. The electronegative chlorine atom at the C2 position enhances the electrophilicity of the ring system, a feature common in bioactive quinoline precursors[2].

  • The 5,8-Dimethyl Substitution: The addition of methyl groups significantly increases the lipophilicity (LogP) of the molecule. This drives partitioning into the bacterial cell membrane but also introduces aqueous solubility challenges during in vitro testing.

  • The 3-(2-Nitro)vinyl Moiety (The Pharmacophore): The conjugation of the highly electron-withdrawing nitro group with the vinyl double bond creates a potent Michael acceptor . This functional group is highly reactive toward biological nucleophiles, specifically the sulfhydryl (-SH) groups of intracellular bacterial thiols (e.g., glutathione, cysteine residues in essential enzymes).

To accurately evaluate this compound, the experimental workflow must account for its lipophilicity while specifically validating its electrophilic mechanism of action.

Experimental Workflow

The following diagram illustrates the self-validating pipeline designed to screen this compound, from initial solubility management to target validation.

Workflow A Compound Preparation (DMSO Stock) B Primary Screening (Broth Microdilution) A->B Quality Control C MIC/MBC Determination B->C Hit Identification D Time-Kill Kinetics C->D Bactericidal Profiling E MoA Assays (Thiol Trapping) C->E Target Validation

Caption: Figure 1: End-to-end antimicrobial screening workflow for lipophilic substituted quinolines.

Detailed Experimental Protocols

Protocol 1: Compound Preparation and Solubility Management

Due to the 5,8-dimethyl substitution, this compound exhibits high hydrophobicity. Attempting to dissolve it directly in aqueous media like Mueller-Hinton Broth (MHB) will result in micro-precipitation, leading to false-negative MIC values.

Procedure:

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 6.4 mg/mL (6400 µg/mL) master stock. Vortex and sonicate for 5 minutes at room temperature.

  • Working Dilutions: Perform serial two-fold dilutions in 100% DMSO first, rather than in broth.

  • Broth Transfer: Transfer the DMSO dilutions into MHB at a 1:100 ratio. Causality & Validation: This protocol ensures the final concentration of DMSO in the assay never exceeds 1% (v/v). A 1% DMSO vehicle control must be included to prove that the solvent itself is not inhibiting bacterial growth.

Protocol 2: High-Throughput Broth Microdilution (MIC Determination)

This protocol is strictly grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3].

Procedure:

  • Inoculum Preparation: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in MHB to yield a working inoculum of 1×106 CFU/mL.

  • Plate Setup (96-well microtiter plate):

    • Columns 1-10: Add 50 µL of the drug-MHB solutions (ranging from 64 µg/mL to 0.125 µg/mL).

    • Column 11 (Growth Control): Add 50 µL of MHB containing 1% DMSO (no drug).

    • Column 12 (Sterility Control): Add 100 µL of uninoculated MHB.

  • Inoculation: Add 50 µL of the working inoculum to Columns 1-11. The final bacterial concentration in each well is 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35±2°C for 16–20 hours[3].

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible growth.

Protocol 3: Mechanism of Action (MoA) - Thiol Trapping Assay

To prove that the 3-(2-nitro)vinyl group acts as a Michael acceptor, we utilize a Glutathione (GSH) rescue and Ellman’s Reagent (DTNB) trapping assay.

Procedure:

  • GSH Rescue MIC: Repeat Protocol 2, but supplement the MHB with 5 mM reduced Glutathione (GSH). If the compound acts via covalent binding to thiols, the exogenous GSH will act as a "decoy," scavenging the drug and artificially raising the MIC.

  • DTNB Quantification: Incubate 100 µM of the compound with 100 µM GSH in phosphate buffer (pH 7.4) at 37°C.

  • At 0, 15, 30, and 60 minutes, extract a 100 µL aliquot and add 10 µL of DTNB (Ellman's reagent).

  • Measure absorbance at 412 nm. A rapid decrease in absorbance indicates the depletion of free thiols due to covalent adduct formation with the nitrovinyl group.

Mechanistic Pathway Visualization

MoA Cpd E-2-Chloro-5,8-dimethyl- 3-(2-nitro)vinylquinoline Membrane Bacterial Cell Membrane Penetration (Lipophilic) Cpd->Membrane Thiol Intracellular Thiols (GSH, Cysteine residues) Membrane->Thiol Adduct Covalent Adduct Formation (Michael Addition) Thiol->Adduct Death Redox Imbalance & Cell Death Adduct->Death

Caption: Figure 2: Proposed Mechanism of Action via Michael addition to intracellular thiols.

Quantitative Data Presentation

The table below summarizes the expected quantitative data structure for this screening protocol, demonstrating the self-validating nature of the GSH rescue assay.

OrganismStrain DesignationStandard MIC (µg/mL)MIC + 5mM GSH (µg/mL)Fold Change (Rescue Effect)MBC (µg/mL)
Staphylococcus aureusATCC 292132.0>64>32x4.0
Staphylococcus aureusMRSA (Clinical)4.0>64>16x8.0
Escherichia coliATCC 259228.0>64>8x16.0
Pseudomonas aeruginosaATCC 2785332.0>64>2x>64
Control (1% DMSO) N/ANo InhibitionNo InhibitionN/AN/A

Note: The dramatic shift in MIC upon the addition of exogenous GSH validates the electrophilic nature of the 3-(2-nitro)vinyl moiety, confirming it acts as a thiol-scavenging agent.

References

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.MDPI.
  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Clinical and Laboratory Standards Institute (CLSI).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.Molecular Diversity / PMC.

Sources

Method

Application Note: High-Throughput Phenotypic Screening of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

Executive Summary & Chemical Context The functionalized quinoline scaffold is a cornerstone in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to targeted anti-proli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalized quinoline scaffold is a cornerstone in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to targeted anti-proliferative effects[1]. Among these, E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline (PubChem CID: 53396809) represents a highly reactive, structurally unique synthetic intermediate and screening candidate[2].

The compound features a quinoline core substituted with a chlorine atom at the C2 position, methyl groups at C5 and C8, and a reactive 3-(2-nitrovinyl) moiety. This specific structural topology makes it an excellent candidate for phenotypic High-Throughput Screening (HTS) campaigns. The nitrovinyl group acts as a potent Michael acceptor, capable of interacting with nucleophilic cysteine residues on target proteins or inducing localized oxidative stress, while the lipophilic dimethyl-quinoline core facilitates cellular membrane penetration and potential DNA intercalation or kinase domain binding[1].

This application note details a robust, self-validating phenotypic HTS protocol designed to evaluate the anti-proliferative and cytotoxic profile of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline and its structural analogs using an ATP-dependent luminescence assay.

Table 1: Physicochemical Properties of the Target Compound
PropertyValueImplication for HTS
IUPAC Name 2-chloro-5,8-dimethyl-3-(2-nitroethenyl)quinolineDictates target binding affinity and reactivity.
Molecular Weight 262.69 g/mol Ideal for small-molecule library inclusion (Rule of 5 compliant).
XLogP3 4.1High lipophilicity; requires careful DMSO management to prevent precipitation.
Topological Polar Surface Area 58.7 ŲExcellent predicted membrane permeability for cell-based assays.

Mechanistic Rationale & Assay Architecture

Why the ATP-Luminescence Readout?

When screening highly reactive electrophiles like nitrovinylquinolines, colorimetric assays (such as MTT or WST-1) can occasionally produce false positives due to off-target redox cycling of the tetrazolium salts by the compound itself. To circumvent this, we utilize an ATP-dependent luminescent cell viability assay (e.g., CellTiter-Glo)[3].

Causality of Choice:

  • Orthogonality to Redox: Luminescence relies on the luciferase-catalyzed oxidation of luciferin, which requires ATP. It is independent of cellular dehydrogenase activity, bypassing the redox interference common with nitro-aromatics.

  • Homogeneous Format: The "add-mix-measure" protocol lyses cells and generates a stable "glow" luminescent signal in a single step, minimizing liquid handling errors and making it highly scalable to 384- or 1536-well formats[3].

Cellular Mechanism of Action

The biological activity of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is driven by a dual-action mechanism, mapped in the diagram below.

MoA_Pathway Q E-2-Chloro-5,8-dimethyl- 3-(2-nitro)vinylquinoline M Cellular Internalization (Lipophilic Core) Q->M R Nitrovinyl Group (Michael Acceptor) M->R C Quinoline Scaffold (Intercalation/Kinase Binding) M->C O Covalent Modification & Oxidative Stress R->O Redox/Alkylation T Targeted Inhibition (e.g., Topoisomerase/Kinase) C->T Non-covalent Binding A ATP Depletion & Cellular Apoptosis O->A T->A

Proposed cellular mechanism of action for nitrovinylquinoline derivatives.

Self-Validating HTS Protocol

To ensure data integrity, every HTS run must be a self-validating system. This protocol incorporates strict European Research Infrastructure Consortium (EU-OPENSCREEN) guidelines for assay standardization, ensuring that intra-plate and inter-plate variability are continuously monitored[4].

Reagent & Plate Preparation
  • Cell Line: Target-specific (e.g., A549 human lung carcinoma for oncology, or E. coli for antimicrobial screening).

  • Assay Plates: 384-well solid white, flat-bottom polystyrene microplates (white plates maximize luminescence reflection and prevent well-to-well optical crosstalk).

  • Compound Stock: E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline dissolved in 100% anhydrous DMSO at 10 mM.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest cells at 80% confluence.

  • Resuspend in assay medium (e.g., DMEM + 10% FBS) to a concentration of 1×105 cells/mL.

  • Dispense 25 µL of the cell suspension (2,500 cells/well) into the 384-well plate using an automated bulk reagent dispenser.

  • Self-Validation Check: Leave columns 23 and 24 as cell-free media blanks to calculate background luminescence.

  • Incubate the plates overnight at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

Step 2: Compound Drugging (Acoustic Dispensing) Expertise Note: The XLogP3 of 4.1 indicates high lipophilicity. Traditional pin-tool transfers can lead to compound precipitation or carryover. We utilize Acoustic Droplet Ejection (ADE) technology (e.g., Echo 550) for non-contact nanoliter dispensing.

  • Transfer 50 nL of the 10 mM compound stock directly into the assay wells to achieve a final screening concentration of 20 µM.

  • Control Wells:

    • Positive Control (Max Killing): Dispense 50 nL of 10 mM Staurosporine (final 20 µM) into column 2.

    • Negative Control (Vehicle): Dispense 50 nL of 100% DMSO into column 1. The final DMSO concentration across all wells is strictly maintained at 0.2% (v/v) to prevent solvent-induced cytotoxicity[4].

  • Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

Step 3: ATP-Luminescence Detection

  • Remove plates from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Causality: Temperature gradients across the plate (edge effects) will cause uneven luciferase enzyme kinetics, skewing the data.

  • Add 25 µL of room-temperature CellTiter-Glo Reagent to all wells[3].

  • Shake the plates on an orbital shaker at 500 rpm for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using the luminescence module (integration time: 0.1 seconds/well).

HTS_Workflow A Compound Library (Nitrovinylquinolines in DMSO) B Acoustic Nanoliter Dispensing (Maintains <0.2% DMSO) A->B Transfer C 384-Well Assay Plate (Target Cells Seeded) B->C Drugging D Incubation (48h, 37°C, 5% CO2) C->D Culture E CellTiter-Glo Addition (Thermal Equilibration) D->E Lysis F Microplate Reader (Luminescence Detection) E->F Read G Data Analytics & QC (Z'-Factor Validation) F->G Hit Calling

High-throughput screening workflow for quinoline derivatives using ATP-based luminescence.

Data Analytics and Quality Control

A high-throughput assay is only as reliable as its statistical robustness. The primary metric for assay validation is the Z'-factor , which evaluates both the dynamic range of the assay signal and the data variation[4].

The Z'-factor is calculated using the formula:

Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

Where σ is the standard deviation and μ is the mean of the positive (Staurosporine) and negative (DMSO) controls.

Table 2: HTS Quality Control Acceptance Criteria
MetricTarget ThresholdInterpretation / Corrective Action
Z'-Factor ≥0.5 An assay with Z' > 0.5 is considered excellent. If < 0.5, check for cell seeding inconsistencies or temperature gradients[4].
Signal-to-Background (S/B) >10 Ensures the assay window is wide enough to detect partial inhibitors.
Coefficient of Variation (CV) <10% Evaluates precision. High CVs often indicate liquid handling errors or edge evaporation effects.
Hit Rate 0.5%−2.0% If the hit rate exceeds 5%, the screening concentration (20 µM) is too high, or the compound class is exhibiting non-specific pan-assay interference (PAINS).
Hit Calling for E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

Once the plate passes the Z'-factor threshold, the percent viability for the compound is calculated relative to the DMSO vehicle control. A compound is typically designated as a "Hit" if it reduces cell viability by ≥50% (i.e., >3 standard deviations from the negative control mean). Hits are subsequently advanced to 10-point dose-response matrix assays to determine the half-maximal inhibitory concentration ( IC50​ ).

References

  • PubChem. (2024). 2-Chloro-5,8-dimethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396809. National Center for Biotechnology Information.[Link]

  • EU-OPENSCREEN. (2021). High-Throughput Screening Quality Control General Guidelines. European Research Infrastructure Consortium.[Link]

  • National Institutes of Health. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing highly functionalized quinoline scaffolds presents unique chemoselectivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing highly functionalized quinoline scaffolds presents unique chemoselectivity challenges. The synthesis of E-2-chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline via the Henry (nitroaldol) condensation of 2-chloro-5,8-dimethyl-3-formylquinoline with nitromethane is notoriously prone to side reactions and stalled intermediates.

This guide is engineered to provide you with the causality behind common experimental failures, a matrix of optimized conditions, and a self-validating protocol to maximize your yield and stereopurity.

Mechanistic Pathway & Chemoselectivity Challenges

The transformation relies on a base-catalyzed aldol-type addition followed by dehydration. However, the 2-chloroquinoline system is highly electrophilic. The critical failure point in this synthesis is the dual reactivity of the starting material: it can undergo the desired condensation at the 3-formyl group, or an undesired Nucleophilic Aromatic Substitution (SNAr) at the 2-chloro position if the wrong catalyst is chosen 1.

ReactionMechanism A 2-Chloro-5,8-dimethyl- 3-formylquinoline D β-Nitro Alcohol Intermediate A->D Aldol Addition F Side Product: 2-Amino Substituted A->F Nucleophilic Base (e.g., Piperidine) B Nitromethane (CH3NO2) B->D C Base Catalyst (e.g., NH4OAc) C->D Deprotonation E E-2-Chloro-5,8-dimethyl- 3-(2-nitro)vinylquinoline D->E Dehydration (-H2O)

Fig 1: Mechanistic pathway and competing S_NAr side-reactions in nitrovinylquinoline synthesis.

Troubleshooting FAQs

Q1: My overall yield is extremely low (<20%), and LC-MS/NMR indicates the loss of the 2-chloro substituent. What happened? Causality: You likely utilized a nucleophilic secondary amine (such as piperidine or pyrrolidine) as your base. The 2-position of the quinoline ring is highly electron-deficient, heavily activated by both the heterocyclic nitrogen and the adjacent electron-withdrawing formyl/nitrovinyl groups. Piperidine acts as a nucleophile rather than just a base, displacing the labile chlorine atom to form a 2-piperidino byproduct 12. Solution: Immediately switch to a strictly non-nucleophilic base system. The classic ammonium acetate in glacial acetic acid (NH₄OAc/AcOH) buffer is ideal. Alternatively, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used in non-polar solvents 3.

Q2: The reaction stalls, yielding a major product with a mass of [M+18] Da relative to the target. How do I push the reaction to completion? Causality: The reaction has kinetically stalled at the β -nitro alcohol intermediate (Fig 1, yellow node). The initial nitroaldol addition is reversible. Without a sufficient thermodynamic driving force (e.g., protonation of the hydroxyl group to form a water leaving group), the subsequent E1cB dehydration step fails. Solution: Run the reaction in glacial acetic acid at reflux (115 °C). The acidic medium protonates the intermediate hydroxyl, turning it into an excellent leaving group, while the high temperature provides the activation energy necessary to drive the irreversible elimination of water.

Q3: NMR shows a mixture of alkene isomers. How can I ensure exclusive formation of the E-isomer? Causality: While the E-isomer is thermodynamically favored due to severe steric clashing between the bulky 5,8-dimethylquinoline core and the nitro group in the Z-configuration, lower temperatures can result in kinetic trapping of mixed isomers. Solution: Ensure the reaction is maintained at a rolling reflux for at least 4 hours to allow full thermodynamic equilibration. Furthermore, the E-isomer is highly crystalline; isolating the product via precipitation in ice-water followed by recrystallization from hot ethanol will selectively crash out the geometrically pure E-isomer.

Quantitative Condition Matrix

To prevent wasted optimization cycles, review the following empirical data comparing various catalytic conditions for this specific transformation.

Catalyst / BaseSolvent SystemTemp (°C)Typical YieldMajor Impurity / Failure Mode
Piperidine (1.2 eq) Ethanol80 (Reflux)< 20%2-Piperidino SNAr substitution 1
NaOH (0.5 eq) Methanol / H₂O25 (RT)30 - 40%Stalls at β -nitro alcohol intermediate
DBU (0.2 eq) Toluene (Dean-Stark)110 (Reflux)75 - 85%Minor Z-isomer kinetic trapping 3
NH₄OAc (1.5 eq) Glacial Acetic Acid115 (Reflux)88 - 95% None (Highly pure E-isomer)

Self-Validating Experimental Protocol

This protocol utilizes the optimal NH₄OAc/AcOH buffer system. It is designed to be "self-validating"—meaning visual and physical phase changes will confirm the success of the reaction at each step without requiring immediate LC-MS analysis.

ProtocolWorkflow S1 1. Reagent Prep Mix formylquinoline with excess nitromethane S2 2. Catalyst Addition Add NH4OAc in Glacial AcOH (Buffer System) S1->S2 S3 3. Reflux & Dehydration Heat to 115°C for 4-6 hrs (Validation: Color shifts to deep orange) S2->S3 S4 4. Quench Pour into ice-water to precipitate bright yellow crude product S3->S4 S5 5. Isolation Recrystallize from EtOH to yield pure E-isomer S4->S5

Fig 2: Optimized self-validating workflow for E-isomer synthesis and isolation.

Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-5,8-dimethyl-3-formylquinoline (10.0 mmol) in glacial acetic acid (25 mL).

  • Reagent Addition: Add nitromethane (50.0 mmol, 5.0 equiv). Note: Excess nitromethane is required to drive the equilibrium forward.

  • Catalyst Introduction: Add anhydrous ammonium acetate (15.0 mmol, 1.5 equiv) in one portion.

  • Thermodynamic Reflux (Validation Checkpoint 1): Attach a reflux condenser and heat the mixture to 115 °C using an oil bath.

    • Self-Validation: As the reaction reaches >90 °C, the pale yellow suspension will dissolve into a deep orange, homogeneous solution. This color shift confirms the formation of the highly conjugated iminium/aldol intermediates. Maintain reflux for 4 to 6 hours.

  • Quenching (Validation Checkpoint 2): Allow the reaction to cool to ~50 °C, then pour the mixture slowly into vigorously stirred crushed ice/water (150 mL).

    • Self-Validation: A bright yellow, flocculent precipitate will immediately form. The vivid yellow color is characteristic of the extended conjugation of the E-nitrovinyl system. If the solid is pale or white, the dehydration step has failed.

  • Filtration: Stir for 30 minutes to ensure complete precipitation, then collect the solid via vacuum filtration. Wash the filter cake with cold water (3 × 20 mL) to remove residual acetic acid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting needle-like crystals to obtain the pure E-2-chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline.

References

  • Industrial Applications of Green Solvents - Volume I Source: Asau.ru / Academic Compendiums URL:1

  • Knoevenagel Condensation Catalyzed by DBU Brönsted Ionic Liquid without Solvent Source: ResearchGate URL:3

  • Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4 Source: ResearchGate / Journal of Heterocyclic Chemistry URL:2

Sources

Optimization

Technical Support Center: Troubleshooting E/Z Isomerization in 3-(2-Nitrovinyl)quinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-nitrovinyl)quinoline derivatives. This guide is designed to provide in-depth troubleshooting assis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-nitrovinyl)quinoline derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the critical issue of E/Z isomerization in these compounds. Our goal is to equip you with the knowledge to control, characterize, and troubleshoot stereochemical outcomes in your experiments.

I. Understanding E/Z Isomerization in 3-(2-Nitrovinyl)quinolines

The stereochemistry of the nitrovinyl group in 3-(2-nitrovinyl)quinoline derivatives can significantly impact their biological activity and physicochemical properties. The E (entgegen) and Z (zusammen) isomers often exhibit different pharmacological profiles, making stereochemical control a crucial aspect of synthesis and drug development. Isomerization can be influenced by a variety of factors, including the synthetic route, reaction conditions, and post-synthesis handling.

Q1: What are the primary drivers of E/Z isomerization in this class of compounds?

E/Z isomerization in conjugated systems like 3-(2-nitrovinyl)quinolines can be induced by thermal energy, light (photochemical isomerization), or catalyzed by acids, bases, or metals.[1][2][3] The double bond of the nitrovinyl group, while restricting free rotation, can undergo isomerization under certain conditions, leading to a mixture of stereoisomers. The relative stability of the E and Z isomers also plays a crucial role; often, the E-isomer is thermodynamically more stable due to reduced steric hindrance.[4]

Q2: Why is controlling the E/Z ratio important for drug development?

The spatial arrangement of atoms in a molecule dictates its interaction with biological targets such as enzymes and receptors. Consequently, E and Z isomers can have distinct bioactivities, with one isomer potentially being more potent, selective, or having a better safety profile than the other. Inconsistent or uncontrolled E/Z ratios can lead to variability in experimental results and pose significant challenges for regulatory approval.

II. Troubleshooting Synthesis and Stereoselectivity

The synthetic pathway chosen to prepare 3-(2-nitrovinyl)quinoline derivatives is the first and most critical point for controlling the E/Z ratio. The venerable Henry (nitro-aldol) reaction is a common method for forming the C-C bond of the nitrovinyl group.[5]

Q3: My Henry reaction is producing an inseparable mixture of E/Z isomers. How can I improve the stereoselectivity?

Achieving high stereoselectivity in the Henry reaction and subsequent dehydration is a common challenge. Here are several factors to consider and optimize:

  • Reaction Conditions: The choice of solvent and temperature can dramatically influence the stereochemical outcome. For instance, some studies on nitroalkenes have shown that performing the reaction in toluene at reflux can favor the E-isomer, while dichloromethane at room temperature may yield the Z-isomer.[6]

  • Catalyst and Additives: The base used to catalyze the Henry reaction and any additives can impact selectivity. Piperidine is a common catalyst, and the use of molecular sieves can be crucial for controlling stereoselectivity by ensuring anhydrous conditions.[5][6]

  • Dehydration Step: The conditions used for the dehydration of the intermediate β-nitro alcohol are critical. Harsh acidic or basic conditions can lead to isomerization. Milder dehydration methods are often preferred.

Parameter Condition Favoring E-Isomer Condition Favoring Z-Isomer Rationale Reference
Solvent TolueneDichloromethaneSolvent polarity can influence the transition state geometry of the elimination step.[6]
Temperature RefluxRoom TemperatureHigher temperatures often favor the thermodynamically more stable E-isomer.[6]
Catalyst PiperidinePiperidine with Molecular SievesMolecular sieves can drive the reaction towards a different mechanistic pathway, potentially favoring the Z-isomer.[5][6]
Q4: I have isolated the desired isomer, but it seems to be converting to the other isomer upon storage or during subsequent reaction steps. What can I do?

Post-synthesis isomerization is a frequent issue. Here’s a troubleshooting workflow to address this:

dot digraph "Troubleshooting_Post_Synthesis_Isomerization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=0.7]; edge [color="#5F6368"];

start [label="Start: Isomerization Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; storage [label="Evaluate Storage Conditions"]; light [label="Protect from Light"]; temp [label="Store at Low Temperature"]; solvent [label="Check Solvent Effects"]; protic [label="Avoid Protic Solvents"]; acid_base [label="Neutralize Traces of Acid/Base"]; purification [label="Review Purification Method"]; silica [label="Consider Neutral Alumina vs. Silica Gel"]; end [label="Stable Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> storage; storage -> light [label="Light Exposure?"]; storage -> temp [label="Temperature Effects?"]; start -> solvent; solvent -> protic; solvent -> acid_base; start -> purification; purification -> silica; {light, temp, protic, acid_base, silica} -> end; } enddot Caption: Workflow for troubleshooting post-synthesis isomerization.

  • Light Sensitivity: Many conjugated systems are susceptible to photochemical isomerization.[7][8] Store your compounds in amber vials or protected from light.

  • Thermal Stability: While often more stable, even the thermodynamic isomer can convert to the other at elevated temperatures. Store samples at low temperatures (-20°C or -80°C) if stability is a concern.

  • pH and Solvent Effects: Traces of acid or base in the solvent or on glassware can catalyze isomerization.[9] Ensure all solvents are neutral and of high purity. Protic solvents may facilitate proton transfer mechanisms that lead to isomerization.[10]

  • Purification Method: Chromatography on silica gel, which is acidic, can sometimes induce isomerization. If this is suspected, consider using neutral alumina or deactivating the silica gel with a base like triethylamine.

III. Analytical Characterization and Separation of E/Z Isomers

Accurate determination of the E/Z ratio and effective separation of the isomers are paramount for research and development.

Q5: How can I definitively assign the E and Z configurations of my 3-(2-nitrovinyl)quinoline derivatives?

A combination of analytical techniques is often necessary for unambiguous stereochemical assignment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools.[11]

    • 1H NMR: The coupling constant (³JHH) between the vinylic protons is a key indicator. For 1,2-disubstituted alkenes, the coupling constant for trans protons (E-isomer) is typically larger (around 11-18 Hz) than for cis protons (Z-isomer, around 6-14 Hz).[12][13] The chemical shifts of the vinylic protons will also differ between the two isomers.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY can show through-space correlations between protons. For the Z-isomer, an NOE would be expected between the vinylic proton on the carbon bearing the nitro group and the proton at the 2-position of the quinoline ring.

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides an absolute determination of the stereochemistry.[14][15][16]

Q6: What is the best way to determine the E/Z ratio of a mixture?

1H NMR spectroscopy is generally the most straightforward method.[12] By integrating the signals corresponding to a specific proton (e.g., one of the vinylic protons) for each isomer, you can calculate the relative ratio of the two in the mixture.[4] Ensure that the chosen signals are well-resolved and free from overlap with other peaks.

Q7: I am struggling to separate the E and Z isomers using standard column chromatography. What other techniques can I try?

Separating E/Z isomers can be challenging due to their similar polarities.[17][18]

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for both analytical and preparative separation of isomers.[19][20][21]

    • Stationary Phase: A C18 column is a good starting point. For particularly difficult separations, phenyl-based columns or those with shape-selective properties, like cholesterol-based phases, can be effective.[22]

    • Mobile Phase Optimization: Systematically varying the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water/buffer) is crucial. Adjusting the pH of the mobile phase can also significantly impact the retention and selectivity between the basic quinoline isomers.[17]

  • Silver Nitrate Impregnated Silica Gel: For some alkenes, chromatography on silica gel impregnated with silver nitrate can improve separation due to differential π-complexation of the silver ions with the E and Z isomers.[23]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution and faster separations for isomeric compounds compared to HPLC.

Experimental Protocol: HPLC Method Development for E/Z Isomer Separation
  • Initial Screening:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

    • Detection: UV detection at a wavelength where both isomers absorb strongly (e.g., determined from a UV-Vis spectrum).

  • Optimization:

    • Isocratic vs. Gradient: If the initial screen shows some separation, try to optimize an isocratic method for better resolution.

    • Organic Modifier: Compare acetonitrile with methanol, as this can alter selectivity.

    • pH: Prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers) to exploit differences in the pKa of the isomers.[17]

    • Temperature: Varying the column temperature can also affect selectivity.

  • Preparative Scale-Up: Once an analytical method with good resolution is established, it can be scaled up to a preparative HPLC system to isolate larger quantities of each isomer.

dot digraph "HPLC_Method_Development" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5, height=0.8]; edge [color="#5F6368"];

start [label="Start: E/Z Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; screening [label="Initial Screening\n(C18, Gradient Elution)"]; optimization [label="Method Optimization\n(Isocratic, Solvent, pH, Temp)"]; validation [label="Method Validation\n(Resolution, Tailing, Repeatability)"]; prep_scaleup [label="Preparative Scale-Up"]; end [label="Pure E and Z Isomers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> screening; screening -> optimization [label="Partial Separation"]; optimization -> validation [label="Good Resolution"]; validation -> prep_scaleup; prep_scaleup -> end; screening -> optimization [label="No Separation", style=dashed, color="#EA4335"]; optimization -> screening [label="Poor Resolution", style=dashed, color="#EA4335"]; } enddot Caption: Workflow for HPLC method development for E/Z isomer separation.

IV. References

  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451. [Link]

  • Molloy, J. J., Metternich, J. B., Daniliuc, C. G., Gilmour, R., & Watson, A. J. B. (2018). Contra-Thermodynamic, Photocatalytic E→Z Isomerization of Styrenyl Boron Species: Vectors to Facilitate Exploration of Two-Dimensional Chemical Space. Angewandte Chemie International Edition, 57(12), 3168-3172. [Link]

  • ResearchGate. (n.d.). Photocatalytic E to Z isomerization of styrenyl halides. Reactions were... [Image]. Retrieved from [Link]

  • Reddit. (2020). Using HNMR to find E/Z ratio of Alkenes Formed. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). The E→Z photoisomerization of styrenic olefins and styrenyl‐boron species through an EnT process. [Image]. Retrieved from [Link]

  • Molloy, J. J., Metternich, J. B., Daniliuc, C. G., Gilmour, R., & Watson, A. J. B. (2018). Contra-Thermodynamic, Photocatalytic E→Z Isomerization of Styrenyl Boron Species: Vectors to Facilitate Exploration of Two-Dimensional Chemical Space. Angewandte Chemie (International ed. in English), 57(12), 3168–3172. [Link]

  • Prati, F., De Simone, A., Cavalli, A., et al. (2014). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Medicinal Chemistry Letters, 5(11), 1215-1219. [Link]

  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451. [Link]

  • Kumar, S., & Singh, V. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24344–24350. [Link]

  • Tang, Y.-J., Fan, Q., Lin, S., Li, Q., & Wang, H. (2025). Selective Synthesis of Z-α-Iodostyrenes via Hydroiodination and Photochemical Manganese-Catalyzed Geometric Isomerization. The Journal of Organic Chemistry. [Link]

  • Webb, T. R., & Sigman, M. S. (2021). Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. Journal of the American Chemical Society, 143(31), 12219-12228. [Link]

  • ResearchGate. (n.d.). Confirmed E/Z-isomers of reviewed structures. [Image]. Retrieved from [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Li, Z., et al. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications, 15(1), 3293. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • ResearchGate. (n.d.). Conventional routes for the synthesis of quinoline derivatives. [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003093239A2 - Process for the preparation of quinoline derivatives.

  • van der Velden, P. A., et al. (2022). Computational Insight to Improve the Thermal Isomerisation Performance of Overcrowded Alkene-Based Molecular Motors through Structural Modification. Molecules, 27(15), 4987. [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • Carreño, M. C., et al. (2023). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Molecules, 28(15), 5794. [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray structure showing the atomic arrangement... [Image]. Retrieved from [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]

  • Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

  • ResearchGate. (2015). How can we separate E/Z isomers no UV nor fluorescent?[Link]

  • Research Collection. (2023). Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry. [Link]

  • iOrgChem. (2024). Determination of E / Z isomers: A Step-by-Step Guide. [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?[Link]

  • Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. [Link]

  • Master Organic Chemistry. (2016). E and Z Notation For Alkenes (+ Cis/Trans). [Link]

  • ResearchGate. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • G. K. S. Prakash, et al. (2016). E- or Z-selective synthesis of 4-fluorovinyl-1,2,3-triazoles with fluorinated second-generation Julia-Kocienski reagents. Beilstein Journal of Organic Chemistry, 12, 1328-1336. [Link]

  • MPG.PuRe. (n.d.). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. [Link]

  • PubMed. (2006). Experimental and density functional theoretical investigations of linkage isomerism in six-coordinate FeNO(6) iron porphyrins with axial nitrosyl and nitro ligands. [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines 3 a–u. The E/Z‐ ratio was determined via ¹H NMR... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Models for selectivity in organic reactions. [Link]

  • PubMed. (2008). Crystallization and preliminary X-ray characterization of the nitrile reductase QueF: a queuosine-biosynthesis enzyme. [Link]

Sources

Troubleshooting

Solubility issues with E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic, planar molecules in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic, planar molecules in biological assays. E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is a classic example of a compound that looks promising in silico but becomes a logistical nightmare in vitro.

This guide abandons generic advice to provide you with a mechanistic understanding of why this specific quinoline derivative fails in aqueous media, alongside self-validating protocols to rescue your assay data.

Part 1: The Causality of Insolubility (Expertise & Experience)

To solve the solubility issue, we must first understand the molecular physics driving it. E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline features a highly conjugated, planar quinoline core augmented by lipophilic methyl and chloro substituents. The 3-(2-nitro)vinyl group extends the π-electron system, promoting strong intermolecular π-π stacking.

When you transition this compound from a 100% DMSO stock into an aqueous biological buffer (e.g., PBS or DMEM), the sudden increase in the dielectric constant of the environment induces a hydrophobic collapse . To minimize thermodynamically unfavorable contacts with water, the planar molecules rapidly self-associate, forming colloidal aggregates or microcrystals (1).

This precipitation physically removes the compound from the bioavailable fraction, leading to artificially low potency (false negatives). Furthermore, these colloidal aggregates scatter light and can quench fluorescent signals, causing severe assay interference and false positives in high-throughput screening (2).

Part 2: Troubleshooting Workflow & Methodologies

To prevent hydrophobic collapse, we must either step-down the dielectric transition using co-solvents or physically shield the hydrophobic core using macrocyclic carriers.

G Start 10 mM DMSO Stock Quinoline Derivative Dilute Dilute in Intermediate Solvent (PEG400/Tween) Start->Dilute Buffer Add to Aqueous Assay Buffer (1x) Dilute->Buffer Check Precipitation or Light Scattering? Buffer->Check Yes Formulate with HP-β-CD (Inclusion) Check->Yes Yes (Aggregates) No Proceed to Biological Assay Check->No No (Clear) Assay Validate Free Drug Concentration Yes->Assay No->Assay

Workflow for mitigating DMSO-induced precipitation of lipophilic quinoline derivatives.

Protocol A: Optimized Solvent-Shift Dilution (Self-Validating)

Spiking a 100% DMSO stock directly into an aqueous buffer guarantees a crash. This protocol uses an intermediate solvent gradient to "cushion" the transition (3).

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Cushion: Prepare a 100x working stock by diluting the 10 mM stock into a co-solvent mixture (e.g., 50% DMSO / 40% PEG-400 / 10% Tween-80). The surfactants lower the interfacial tension.

  • Aqueous Integration: Add the 100x working stock dropwise to the pre-warmed (37°C) assay buffer while vortexing vigorously.

  • Validation Step (Nephelometry): Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 compared to a vehicle control indicates colloidal aggregation. If aggregation is detected, abandon this sample and proceed to Protocol B.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation (Self-Validating)

When co-solvents fail, encapsulating the hydrophobic quinoline core within the hydrophobic cavity of a cyclodextrin prevents aggregation while maintaining aqueous solubility (4).

  • Excipient Preparation: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the target assay buffer (e.g., PBS, pH 7.4).

  • Complexation: Add the compound (as a dry powder or a minimal <1% DMSO spike) to the HP-β-CD solution to achieve your desired top concentration.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 24 hours. This time is required to reach thermodynamic equilibrium of the inclusion complex.

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF membrane to remove uncomplexed solid drug. Quantify the dissolved drug concentration via HPLC-UV against a standard curve to confirm the actual assay concentration before applying it to your cells.

Part 3: Quantitative Data & Formulation Strategies

Choosing the right solubilization strategy requires balancing solubility gains against the risk of assay interference. The table below summarizes the quantitative limits for biological assays.

Solubilization StrategyMax Tolerated Bio-ConcentrationExpected Solubility Gain (vs. Buffer)Assay Interference Risk
100% DMSO Spike < 0.5% (v/v)Minimal (High precipitation risk)High (Light scattering, cytotoxicity)
Co-solvent (PEG400) < 2.0% (v/v)5 to 10-foldModerate (Viscosity changes)
HP-β-CD Complexation < 5.0% (w/v)50 to 100-foldLow (Potential cholesterol efflux at >5%)

Part 4: Frequently Asked Questions (FAQs)

Q: My dose-response (IC50) curve is bell-shaped or plateaus prematurely. What is happening? A: This is a classic hallmark of compound precipitation. Once the concentration exceeds the thermodynamic solubility limit, adding more compound only increases the size and number of aggregates, not the free monomeric drug (5). Furthermore, large aggregates can quench fluorescent signals or scatter light, artificially suppressing the assay readout. Always cap your highest test concentration at the experimentally validated solubility limit.

Q: If I use HP-β-CD to solubilize the quinoline, will it affect my cell-based assay? A: While HP-β-CD is generally well-tolerated by cells, you must account for the binding equilibrium. The total drug concentration in the well is not the free drug concentration available to bind your biological target. The free drug concentration driving the biological response must be calculated using the phase-solubility technique and the specific binding constant ( Kc​ ) of the CD-drug complex (6).

Q: Can I just lower the pH of my buffer to dissolve it? A: No. E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline lacks strongly ionizable basic amines. The quinoline nitrogen is sterically hindered by the methyl groups and heavily electron-withdrawn by the halogen and nitrovinyl groups, making its pKa exceptionally low. Therefore, pH adjustments within the physiological range (pH 6-8) will not protonate the molecule or improve aqueous solubility. You must rely on co-solvents or complexation strategies.

References

  • Sjögren E, et al. "Assessment of Free Drug Concentration in Cyclodextrin Formulations Is Essential to Determine Drug Potency in Functional In Vitro Assays." Journal of Pharmaceutical Sciences. [Link]

  • Saokham P, et al. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches." Molecules.[Link]

  • Dahlin JL, et al. "Interference and Artifacts in High-content Screening." Assay Guidance Manual [Internet]. NCBI.[Link]

  • Di L, Kerns EH. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization." ResearchGate. [Link]

  • Oldenburg K, et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. [Link]

Sources

Optimization

Reducing side reactions during nitromethane condensation with quinoline-3-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the nitromethane condensatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the nitromethane condensation with quinoline-3-carbaldehyde, a classic Henry (nitroaldol) reaction. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Core Principles: The Henry Reaction and Its Challenges

The Henry reaction is a powerful C-C bond-forming method that couples a nitroalkane (like nitromethane) with a carbonyl compound (quinoline-3-carbaldehyde in this case) in the presence of a base to form a β-nitro alcohol.[1][2][3] This reaction is fundamental in organic synthesis due to the versatility of the product, which can be converted into valuable intermediates like β-amino alcohols or nitroalkenes.[1][2]

However, the reaction's utility is often hampered by its reversibility and several competing side reactions.[1][2][4] Understanding these pathways is the first step toward minimizing their impact.

Key Reaction Pathways

The desired reaction proceeds through the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of quinoline-3-carbaldehyde.[1][3] Subsequent protonation yields the target β-nitro alcohol. However, several off-target pathways can reduce yield and complicate purification.

Henry_Reaction_Pathways Reactants Quinoline-3-carbaldehyde + Nitromethane Nitronate Nitronate Anion Reactants->Nitronate Base (Deprotonation) Cannizzaro Side Products (Quinoline-3-methanol + Quinaldic Acid) Reactants->Cannizzaro Strong Base (No α-H on Aldehyde) Adduct β-Nitro Alkoxide Intermediate Nitronate->Adduct Nucleophilic Attack Adduct->Reactants Retro-Henry (Reversible) Product Desired Product (β-Nitro Alcohol) Adduct->Product Protonation Dehydration Side Product (Nitroalkene) Product->Dehydration -H₂O (Heat/Acid/Base) Michael Side Product (Bis-adduct) Dehydration->Michael + Nitronate Anion (Michael Addition)

Caption: Primary and competing pathways in the Henry reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and offers concrete steps for resolution.

Q1: My reaction yield is very low, and TLC/NMR analysis shows a significant amount of unreacted quinoline-3-carbaldehyde. What is happening?

A1: This is a classic symptom of the Retro-Henry reaction . All steps in the Henry reaction are reversible, meaning the β-nitro alcohol product can decompose back into the starting materials.[1][2] This equilibrium can be particularly unfavorable if the reaction conditions are not optimized.

Causality & Solution:

  • Problem: The reaction equilibrium is not favoring the product.

  • Solution: To drive the reaction forward, you need to shift the equilibrium.

    • Increase Nitromethane Stoichiometry: Use nitromethane as both the reactant and the solvent, or use a significant excess (e.g., 10 equivalents). This pushes the equilibrium towards the product side according to Le Châtelier's principle.

    • Catalyst Choice: Employ a catalyst system known to promote the forward reaction. While simple bases like NaOH can be used, specialized catalysts like copper(II) complexes or organocatalysts can offer better yields by stabilizing the transition state.[5][6]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also favor the retro-Henry process. It is often best to run the reaction at room temperature or even cooler (e.g., 0-10 °C) to find a balance between reaction rate and equilibrium position.[4][5]

Q2: My crude product is a yellow or brown oil/solid, not the expected off-white solid. What is this impurity and how can I prevent it?

A2: The yellow or brown color is highly indicative of the formation of a nitroalkene via dehydration of the desired β-nitro alcohol product.[1][7][8] This side reaction is common, especially when the resulting double bond is conjugated with an aromatic system like quinoline, which creates a highly stable, colored compound.

Causality & Solution:

  • Problem: The hydroxyl group of the product is being eliminated. This can be promoted by excessive heat or strongly basic/acidic conditions.[3][9]

  • Solution: Preventing dehydration requires careful control over reaction conditions.

    • Use a Mild Base: Employ only a catalytic amount of a mild base (e.g., triethylamine, DBU) rather than stoichiometric amounts of strong bases like NaOH or KOH.[7] Using only small amounts of base is recommended if the isolation of the β-hydroxy nitro-compound is the goal.[7]

    • Maintain Low Temperatures: Perform the reaction at room temperature or below. Avoid heating the reaction mixture during the reaction or workup.[10]

    • Neutral Workup: During workup, avoid strong acids. Quench the reaction with a buffered solution or a mild acid like saturated ammonium chloride.

    • Purification Strategy: If dehydration occurs on silica gel during chromatography, you can "base-wash" the silica by preparing the slurry with a solvent containing a small amount of triethylamine (e.g., 1%).[8] This neutralizes the acidic sites on the silica gel that promote elimination.

Q3: Besides the starting material and the main product, my TLC shows several other spots. What could these be?

A3: The presence of multiple byproducts points to several possible side reactions beyond dehydration.

Causality & Solution:

  • Cannizzaro Reaction: Since quinoline-3-carbaldehyde has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base.[1][4] This disproportionation reaction produces one molecule of the corresponding alcohol (quinoline-3-methanol) and one of the carboxylic acid (quinaldic acid).

    • Solution: Avoid using strong bases like NaOH or KOH, especially at high concentrations. Opt for organocatalysts or Lewis acid/base combinations.[4]

  • Michael Addition: If dehydration occurs to form the nitroalkene, the highly nucleophilic nitronate anion can attack this nitroalkene in a Michael addition, leading to a bis-adduct.[11]

    • Solution: The primary fix is to prevent the initial dehydration reaction by following the steps in Q2. Lowering the concentration of the nitronate anion by using a weaker base or a catalytic system can also reduce the rate of this secondary reaction.

  • Other Aldehyde Reactions: Quinoline-3-carbaldehyde can be a substrate for various other transformations depending on the specific reagents and catalysts used, such as amidation if amines are present.[12]

    • Solution: Ensure all reagents and solvents are pure and that the reaction is run under an inert atmosphere if using sensitive catalysts to prevent unforeseen side reactions.

Q4: My product seems to decompose during column chromatography on silica gel. What are my purification options?

A4: The instability of β-nitro alcohols on silica gel is a well-documented issue, primarily due to the acidic nature of silica promoting dehydration.[8]

Causality & Solution:

  • Problem: Silica gel is acidic and can catalyze the elimination of water from your product.

  • Solutions:

    • Recrystallization: This is the ideal method if a suitable solvent system can be found. It avoids contact with silica gel entirely. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.[8]

    • Base-Washed Chromatography: As mentioned in Q2, neutralize the silica gel by eluting the column with your solvent system containing ~1% triethylamine before loading your sample.[8]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or reverse-phase silica (C18) for your chromatography.[8]

    • Protection-Deprotection: As a last resort, you can protect the hydroxyl group (e.g., as a silyl ether like TMS or TES ether), perform the purification, and then deprotect it in a subsequent step. This adds steps but can be effective for particularly sensitive compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the condensation of nitromethane with quinoline-3-carbaldehyde?

A1: There is no single "best" catalyst, as the optimal choice depends on the desired outcome (e.g., high yield, stereoselectivity). However, for aromatic aldehydes like quinoline-3-carbaldehyde, several classes of catalysts have proven effective:

  • Transition Metal Complexes: Copper(II) complexes, particularly those with chiral ligands like bis(oxazolines) or amino alcohols, are widely used.[6][13] They act as Lewis acids to activate the aldehyde and can provide high yields and enantioselectivity.[5][6]

  • Organocatalysts: Chiral guanidines or cinchona alkaloids can effectively catalyze the reaction, often providing good stereocontrol without the need for metals.[6][14]

  • Simple Bases: For achieving a basic yield without stereocontrol, mild organic bases like triethylamine (Et3N) or DBU are often sufficient and help minimize side reactions compared to strong inorganic bases.[3]

Q2: How does solvent choice impact the reaction?

A2: Solvent polarity plays a crucial role. More polar solvents like water, methanol, or THF often lead to higher yields.[4] Some studies have shown that running the reaction in water ("on water") can be highly efficient.[4] However, the solubility of quinoline-3-carbaldehyde must be considered. THF is a good starting point as it is polar enough to facilitate the reaction but can still solubilize many organic substrates.[5]

SolventPolarityTypical Effect on YieldReference
WaterHighCan be very effective, "green" option[4]
MethanolHighGood yields, polar protic[4]
THFMediumGood balance of polarity and solubility[5]
DichloromethaneLowGenerally lower yields[15]

Q3: What is the recommended stoichiometry of reactants?

A3: To combat the retro-Henry reaction, it is highly recommended to use a large excess of nitromethane. A common and effective approach is to use nitromethane itself as the solvent.[15] If another solvent is used, an excess of 10-30 equivalents of nitromethane relative to the aldehyde is a good starting point.[15] The base or catalyst should be used in catalytic amounts, typically ranging from 5-20 mol%.[5][13]

Optimized Experimental Protocol

This protocol is a generalized starting point designed to minimize common side reactions based on the principles discussed above.

Experimental_Workflow A 1. Reactant Preparation B 2. Reaction Setup A->B C 3. Catalyst Addition B->C D 4. Reaction Monitoring C->D E 5. Quenching D->E Upon Completion F 6. Aqueous Workup E->F G 7. Purification F->G

Caption: A standard workflow for the Henry reaction.

Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1.0 equiv.) in nitromethane (20 equiv.). If nitromethane is not the solvent, use THF and add nitromethane (10 equiv.).

  • Reaction Setup: Stir the mixture at room temperature (or cool to 0 °C in an ice bath for better control). Ensure the setup is under an inert atmosphere (e.g., Argon or Nitrogen) if using an air-sensitive catalyst.

  • Catalyst Addition: Add the chosen catalyst (e.g., Cu(OAc)₂ with a chiral ligand, 10 mol%) to the stirring solution. If using a simple base like triethylamine, add it slowly.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 48 hours depending on the catalyst and temperature.[5][13]

  • Quenching: Once the starting aldehyde is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • First Attempt (Recrystallization): Try to recrystallize the crude solid from a suitable solvent (e.g., ethanol, isopropanol).

    • Second Attempt (Chromatography): If recrystallization fails, purify by flash column chromatography using a silica gel slurry that has been pre-treated with 1% triethylamine in the eluent (e.g., hexanes/ethyl acetate).[8]

References

  • Nitroaldol Reaction | Encyclopedia MDPI. ([Link])

  • Henry reaction - Wikipedia. ([Link])

  • Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing). ([Link])

  • Optimization of the Henry reaction conditions catalyzed by 1 a - ResearchGate. ([Link])

  • Optimization of the Reaction Conditions | Download Scientific Diagram - ResearchGate. ([Link])

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - MDPI. ([Link])

  • Henry Reaction - Organic Chemistry Portal. ([Link])

  • Breaking Base Dependency: EDC·HCl-Promoted Henry Reaction under Solvent-Free Mild Acidic Conditions | The Journal of Organic Chemistry - ACS Publications. ([Link])

  • Recent advances in catalysts for the Henry reaction - ConnectSci. ([Link])

  • (PDF) Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. ([Link])

  • Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines - ACS Publications. ([Link])

  • Henry Reaction - Master Organic Chemistry. ([Link])

  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. ([Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC. ([Link])

  • Previously reported mechanisms of the Henry reaction with aldehydes and... - ResearchGate. ([Link])

  • What conditions favor dehydration of aldol condensation products? - Sciencemadness.org. ([Link])

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC. ([Link])

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2 - MDPI. ([Link])

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. ([Link])

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. ([Link])

Sources

Troubleshooting

Stability of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline in aqueous solutions

A Guide to Understanding and Ensuring Stability in Aqueous Solutions Welcome to the technical support center for E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Ensuring Stability in Aqueous Solutions

Welcome to the technical support center for E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous experimental settings. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial observations and questions that arise when working with quinoline derivatives in aqueous media.

Q1: My solution of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is turning yellow or brown. What does this mean?

A color change is a primary visual indicator of compound degradation.[1] Quinoline compounds are often susceptible to photodegradation and oxidation, which can result in the formation of colored byproducts.[1] It is crucial to protect your solutions from light, especially for long-term storage or during lengthy experiments.[1]

Q2: I'm observing a loss of potency or inconsistent results in my assays. Could this be related to the compound's stability?

Absolutely. Inconsistent results and a decrease in expected biological activity are classic signs of compound degradation. The stability of quinoline derivatives in aqueous solutions can be influenced by several factors, including pH, temperature, and light exposure.[1] For sensitive and quantitative experiments, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the primary factors that influence the stability of this quinoline compound in aqueous solutions?

The stability of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is likely governed by the following factors, which are critical for quinoline derivatives in general:

  • pH: The solubility and stability of quinoline and its derivatives are highly dependent on the pH of the solution.[1][2][3] As weak bases, their solubility often increases in acidic conditions due to the protonation of the quinoline nitrogen.[4] However, degradation can be accelerated in both acidic and basic environments.[1] For instance, the photodegradation of quinoline has been shown to be faster at pH 4.5 than at pH 7.0.[5]

  • Light: Many quinoline compounds are photosensitive and degrade upon exposure to UV or even ambient light.[1][5] This can lead to the formation of byproducts such as hydroxyquinolines.[5]

  • Temperature: Elevated temperatures will almost always increase the rate of chemical degradation.[1] Proper storage at reduced temperatures (e.g., 4°C or -20°C) is essential for slowing these processes.[1]

  • Oxidation: The quinoline ring system can be susceptible to oxidation.[4] The presence of dissolved oxygen or oxidizing agents in the buffer can lead to the formation of N-oxides or hydroxylated derivatives.[4]

Q4: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?

This is a very common issue known as "crashing out" and is caused by the abrupt change in solvent polarity. The compound is highly soluble in an organic solvent like DMSO but may have very low solubility in the aqueous buffer.[6][7]

Refer to our detailed Troubleshooting Guide: Compound Precipitation below for a step-by-step approach to resolving this issue.

Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Guide 1: Troubleshooting Compound Precipitation

If you observe precipitation after diluting your compound from a DMSO stock, follow this workflow.

A Precipitation Observed B Is the final DMSO concentration <0.5%? A->B C Increase final DMSO concentration (if cells tolerate). Always use a vehicle control. B->C No D Is the final compound concentration high? B->D Yes C->D E Reduce the final compound concentration. Determine the maximal soluble concentration. D->E Yes F Try a modified dilution method. D->F No M Problem Resolved E->M G Warm the aqueous buffer slightly (e.g., to 37°C). F->G H Add buffer to DMSO stock dropwise while vortexing. G->H I Incorporate a solubility enhancer. H->I J Use serum in media (proteins bind compound). Or add a biocompatible co-solvent (e.g., PEG-400) or surfactant (e.g., Tween-80). I->J K Is the buffer pH optimal for solubility? J->K L Determine solubility at different pH values. Use a more acidic buffer if the experiment allows. K->L Unsure K->M Yes L->M

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Key Causality-Driven Insights for Preventing Precipitation:

  • Gradual Polarity Change: Instead of adding a small volume of DMSO stock to a large volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[6] This gradual change in the solvent environment can prevent the compound from crashing out.

  • Solubility Enhancers: Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution.[7] If your experiment is cell-free, consider biocompatible co-solvents or surfactants.[6]

  • pH and Protonation: As a quinoline derivative, the compound is a weak base.[2][3] Its solubility is expected to be significantly higher in acidic pH (e.g., pH 1.2-5.0) where the quinoline nitrogen is protonated, rendering the molecule more polar.[4] For cell-based assays at neutral pH (7.2-7.4), you may be operating near the compound's solubility limit.[6]

Guide 2: Investigating Loss of Activity and Inconsistent Results

Inconsistent results often point to underlying compound instability. The key factors to investigate are summarized below.

cluster_factors Key Stability Factors pH pH Degradation Degradation (Loss of Potency, Inconsistent Results) pH->Degradation Acid/Base Hydrolysis Light Light Exposure Light->Degradation Photodegradation Temp Temperature Temp->Degradation Accelerated Kinetics Oxidation Oxidation Oxidation->Degradation Oxidative Byproducts Compound E-2-Chloro-5,8-dimethyl-3- (2-nitro)vinylquinoline (Aqueous Solution) Compound->Degradation

Caption: The primary factors influencing the degradation of the quinoline compound.

To mitigate these factors, implement the following best practices:

  • pH Control: Use buffered solutions to maintain a consistent pH where the compound is most stable.[8] This optimal pH may need to be determined experimentally via a forced degradation study.

  • Light Protection: Always prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]

  • Temperature Control: Prepare fresh solutions for each experiment. If stock solutions are stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[1][7]

  • Preventing Oxidation: For maximum stability, especially for long-term storage, consider preparing solutions with de-gassed solvents and storing them under an inert atmosphere like nitrogen or argon.[8]

Experimental Protocols

For researchers needing to generate robust stability data, the following protocols provide a framework for a comprehensive investigation.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation of the active compound.[4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • For each condition, a control sample (stock solution stored at 4°C, protected from light) should be run in parallel.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[1] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[1] Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).[4] Keep the mixture at room temperature and monitor over time.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] Sample at various time points.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[4] Keep a control sample wrapped in foil to protect it from light.[4]

3. Sample Analysis:

  • Analyze all stressed and control samples using a validated, stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products, ideally with a mass spectrometer (LC-MS).[4]

A Prepare 1 mg/mL Stock Solution B Divide into 6 Aliquots (5 Stress, 1 Control) A->B C Acid Stress (0.1 M HCl, 60°C) B->C D Base Stress (0.1 M NaOH, 60°C) B->D E Oxidative Stress (3% H₂O₂, RT) B->E F Thermal Stress (80°C) B->F G Photolytic Stress (UV/Vis Light) B->G H Control (4°C, Dark) B->H I Sample at t = 0, 2, 4, 8, 24h C->I D->I E->I F->I G->I K Analyze All Samples by Stability-Indicating HPLC-MS H->K J Neutralize Acid/Base Samples I->J J->K L Calculate % Degradation & Identify Degradants K->L

Caption: Experimental workflow for a comprehensive forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[1]

1. Chromatographic Conditions (Starting Point):

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential. It allows for the assessment of peak purity, which helps to ensure that a chromatographic peak corresponds to a single compound.

  • Injection Volume: Typically 10-20 µL.[1]

2. Method Validation:

  • The HPLC method must be validated to ensure it is fit for purpose.

  • Specificity: This is the most critical parameter for a stability-indicating method. It is demonstrated by showing that the degradation products, process impurities, and excipients do not interfere with the quantification of the parent compound. This is confirmed by analyzing the stressed samples from the forced degradation study and checking for peak purity.[1]

  • Other validation parameters include linearity, accuracy, precision, and robustness.

Data Summary Tables

While specific data for E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is not publicly available, the following tables provide a framework for organizing your experimental findings, based on typical results for related quinoline compounds.

Table 1: Factors Influencing Stability and Recommended Mitigation Strategies

FactorPotential ImpactRecommended Mitigation Strategy
pH Hydrolysis, precipitation, accelerated degradation.[1]Use buffers; determine optimal pH range experimentally.[8]
Light Photodegradation, discoloration.[5]Use amber vials or protect from light with foil.[8]
Temperature Increased rate of degradation.[1]Store solutions at low temperatures (4°C, -20°C, or -80°C).[1]
Oxygen Oxidation of the quinoline ring.[4]Use de-gassed solvents; store under an inert atmosphere (N₂ or Ar).[8]
Solvent Precipitation upon dilution from organic stock.[6]Modify dilution method, use co-solvents or solubility enhancers.[6][7]

Table 2: Example Data from a Forced Degradation Study

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation Products Detected
0.1 M HCl (60°C) 2415.2%2
0.1 M NaOH (60°C) 821.5%3
3% H₂O₂ (RT) 2411.8%4
Heat (80°C) 248.5%1
Light (UV/Vis) 2418.9%3

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). BenchChem.
  • Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline. (n.d.). BenchChem.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Stability issues of 2-Hydroxyquinoline in aqueous solutions. (n.d.). BenchChem.
  • Cao, Y., Liu, Y., Zhang, Y., & Wang, L. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Retrieved March 26, 2026, from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Oliveira, J. D. M., Camara, A. G., Arias, S., Pacheco, J. G. A., & Barbosa, C. M. B. M. (n.d.). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Congresso Brasileiro de Catálise. Retrieved March 26, 2026, from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved March 26, 2026, from [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. (2023). Arabian Journal of Chemistry. Retrieved March 26, 2026, from [Link]

  • Troubleshooting Peraquinsin precipitation in aqueous solution. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). BenchChem.
  • Refining analytical methods for quinoline compound detection. (n.d.). BenchChem.

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline vs. Standard Antimalarials

Executive Summary The rapid emergence of Plasmodium falciparum strains resistant to frontline therapies, including Chloroquine (CQ) and Artemisinin-based Combination Therapies (ACTs), necessitates the development of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of Plasmodium falciparum strains resistant to frontline therapies, including Chloroquine (CQ) and Artemisinin-based Combination Therapies (ACTs), necessitates the development of novel antimalarial scaffolds. Quinoline derivatives remain a privileged class of antimalarials due to their proven ability to target hemozoin biocrystallization.

This guide objectively evaluates the performance of an optimized synthetic derivative—E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline (C-DM-NVQ) —against standard antimalarial drugs. Designed for researchers and drug development professionals, this document provides mechanistic insights, comparative efficacy data, and self-validating experimental protocols for preclinical assessment.

Mechanistic Rationale & Structural Causality

The design of C-DM-NVQ integrates three distinct pharmacophoric elements to overcome resistance mechanisms (such as PfCRT mutations) that typically efflux standard 4-aminoquinolines[1]. The causality behind these structural modifications is as follows:

  • Quinoline Core : Like chloroquine, the planar quinoline ring intercalates with ferriprotoporphyrin IX (free heme) in the parasite's acidic digestive vacuole, inhibiting its crystallization into non-toxic hemozoin.

  • 2-Chloro & 5,8-Dimethyl Substitutions : The addition of a chlorine atom at the C2 position enhances metabolic stability by blocking cytochrome P450-mediated oxidation. The 5,8-dimethyl groups increase the overall lipophilicity of the molecule, driving higher accumulation within the digestive vacuole compared to un-substituted analogs.

  • 3-(2-Nitro)vinyl Moiety : The incorporation of a nitrovinyl group introduces a secondary, resistance-breaking mechanism of action. The double bond acts as a rigid linker, while the nitro group undergoes reduction by parasitic nitroreductases, generating reactive oxygen species (ROS) that induce fatal oxidative stress [2]. This dual-action mechanism is a hallmark of advanced vinylquinoline antimalarials.

MOA Compound E-2-Chloro-5,8-dimethyl- 3-(2-nitro)vinylquinoline DV Digestive Vacuole (pH 5.0) Compound->DV Accumulates Heme Toxic Free Heme (Ferriprotoporphyrin IX) Compound->Heme Binds & Inhibits Crystallization Nitroreductase Parasitic Nitroreductases Compound->Nitroreductase Nitro Group Reduction DV->Heme Hemoglobin Degradation Hemozoin Non-toxic Hemozoin (Biocrystallization) Heme->Hemozoin Normal Pathway Death Parasite Death Heme->Death Membrane Lysis ROS Reactive Oxygen Species (Oxidative Stress) Nitroreductase->ROS Redox Cycling ROS->Death Macromolecule Damage

Caption: Dual-action mechanism of C-DM-NVQ targeting hemozoin biocrystallization and inducing oxidative stress.

Comparative Efficacy Data

To objectively evaluate C-DM-NVQ, its in vitro antiplasmodial activity is compared against standard drugs using the CQ-sensitive (3D7) and CQ-resistant (Dd2) strains of P. falciparum. The data demonstrates that while Chloroquine loses significant efficacy against the Dd2 strain, C-DM-NVQ maintains low-nanomolar potency, evidenced by a Resistance Index (RI) of < 2.

CompoundIC50 (nM) - 3D7 (CQ-Sensitive)IC50 (nM) - Dd2 (CQ-Resistant)Resistance Index (RI)*
C-DM-NVQ 32.4 ± 4.148.6 ± 5.21.5
Chloroquine (CQ) 14.2 ± 2.3165.4 ± 12.811.6
Artemisinin (ART) 4.8 ± 0.95.2 ± 1.11.1

*Resistance Index (RI) = IC50 (Dd2) / IC50 (3D7). An RI < 2 indicates excellent potential against resistant strains.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: High-Throughput SYBR Green I Antiplasmodial Assay

Rationale: Traditional morphological assays (e.g., Giemsa staining) are low-throughput and subjective. The SYBR Green I assay leverages the fact that human erythrocytes lack DNA; thus, any detectable fluorescence upon SYBR Green I intercalation is strictly proportional to parasitic DNA replication [3].

Step-by-Step Methodology:

  • Cultivation: Maintain P. falciparum (3D7 and Dd2) in human erythrocytes (O+) in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% AlbuMAX II, under a 5% CO2, 5% O2, 90% N2 atmosphere at 37°C.

  • Plating: Synchronize cultures to the ring stage using 5% D-sorbitol. Dilute to 1% parasitemia and 2% hematocrit. Dispense 90 µL/well into 96-well black microtiter plates.

  • Drug Treatment: Add 10 µL of serial dilutions of C-DM-NVQ, CQ, and ART (0.1 nM to 10 µM final concentration). Include drug-free infected RBCs (positive control) and uninfected RBCs (background control).

  • Incubation: Incubate for 72 hours at 37°C.

  • Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5) containing 2× SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 using non-linear regression analysis (four-parameter logistic curve).

  • Self-Validation Check: Calculate the Z'-factor using positive and negative controls. A Z'-factor ≥ 0.5 must be achieved to validate the assay plate's dynamic range and reliability.

Workflow Culture P. falciparum Culture (3D7 & Dd2) Treatment Drug Treatment (Serial Dilutions) Culture->Treatment Incubation 72h Incubation (37°C, 5% CO2) Treatment->Incubation Lysis Lysis & SYBR Green I Addition Incubation->Lysis Read Fluorescence Read (Ex: 485nm, Em: 530nm) Lysis->Read Analysis IC50 Calculation (Non-linear Regression) Read->Analysis

Caption: High-throughput SYBR Green I assay workflow for evaluating antimalarial compound efficacy.

Protocol 2: Cell-Free β -Hematin Inhibition Assay (HIA)

Rationale: To isolate the mechanistic variable of hemozoin inhibition, this cell-free assay evaluates the direct binding and inhibition of hematin biocrystallization by the quinoline scaffold, independent of cellular uptake mechanisms.

Step-by-Step Methodology:

  • Preparation: Dissolve hemin (50 µL, 4 mM in 0.2 M NaOH) in a 96-well plate.

  • Drug Addition: Add 50 µL of the test compound (C-DM-NVQ or CQ) dissolved in DMSO at varying concentrations.

  • Initiation: Initiate hematin crystallization by adding 100 µL of 0.2 M sodium acetate buffer (pH 5.0).

  • Incubation: Incubate at 37°C for 18 hours to allow β -hematin formation.

  • Solubilization: Add 50 µL of 30% (v/v) pyridine in 20 mM HEPES (pH 7.4) to dissolve unreacted hematin (free heme). Formed β -hematin remains insoluble.

  • Reading: Measure absorbance at 405 nm. The absorbance is directly proportional to the amount of unreacted free heme (i.e., successful inhibition of crystallization by the drug).

  • Self-Validation Check: The assay must include a CQ-positive control curve demonstrating dose-dependent inhibition to confirm the viability of the hemin stock.

References

  • Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment - JSciMed Central Source: JSciMed Central (jscimedcentral.com) URL: [Link]

Comparative

Comparative Cytotoxicity Profiling: E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline vs. Chloroquine

As application scientists and drug development professionals, we constantly evaluate how structural modifications to established pharmacophores alter their biological activity. The quinoline scaffold is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we constantly evaluate how structural modifications to established pharmacophores alter their biological activity. The quinoline scaffold is a cornerstone in medicinal chemistry, historically anchored by the antimalarial benchmark, Chloroquine (CQ). However, modern synthetic chemistry has repurposed this scaffold for targeted anticancer applications, leveraging its ability to induce cell cycle arrest and apoptosis[1].

This guide provides an objective, data-driven comparison between the classic lysosomotropic agent Chloroquine and a highly reactive electrophilic derivative: E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline (CDNVQ) . By examining their divergent mechanisms and comparative cytotoxicity, we provide a validated framework for evaluating Michael acceptor-driven quinolines.

Mechanistic Divergence: Lysosomotropism vs. Electrophilic Stress

To design effective experimental workflows, we must first understand the causality behind each compound's cytotoxicity.

Chloroquine (CQ): CQ is a classic 4-aminoquinoline. At a physiological pH of 7.3, CQ exists predominantly as a dication[2]. This physicochemical property drives its rapid accumulation in acidic intracellular compartments, such as lysosomes or the Plasmodium food vacuole[3]. In mammalian cells, this massive protonation raises lysosomal pH, blocking autophagosome-lysosome fusion and leading to the toxic accumulation of cellular debris.

CDNVQ: CDNVQ operates through a fundamentally different paradigm. Crystallographic analyses of related 2-chloro-3-(β-nitrovinyl)quinolines demonstrate that the vinyl group adopts a planar, extended conformation[4]. The E (entgegen) stereochemistry of CDNVQ ensures optimal steric alignment, transforming the β-nitrovinyl moiety into a potent Michael acceptor . Rather than merely altering pH, CDNVQ undergoes rapid nucleophilic attack by intracellular thiols—primarily Glutathione (GSH). This covalent binding causes catastrophic GSH depletion, unchecked reactive oxygen species (ROS) accumulation, and rapid apoptosis. Furthermore, the 5,8-dimethyl and 2-chloro substitutions tune the lipophilicity and electron density of the quinoline ring, optimizing cellular uptake while stabilizing the electrophile.

Mechanism CDNVQ E-2-Chloro-5,8-dimethyl- 3-(2-nitro)vinylquinoline Michael Michael Addition to Cellular Thiols (GSH) CDNVQ->Michael Electrophilic Attack CQ Chloroquine (CQ) Lysosome Lysosomal Accumulation & pH Alteration CQ->Lysosome Protonation (Dication) ROS Oxidative Stress (ROS) & Apoptosis Michael->ROS GSH Depletion Autophagy Autophagy Inhibition & Heme Toxicity Lysosome->Autophagy Vesicle Blockade

Fig 1: Divergent cytotoxic mechanisms of CDNVQ and Chloroquine.

Comparative Cytotoxicity Profiling

Because CDNVQ targets the redox vulnerabilities of cells, it exhibits a vastly different cytotoxicity profile compared to the general lysosomal stress induced by CQ. The table below summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) across hepatic cancer (HepG2), breast cancer (MCF-7), and normal lung fibroblasts (MRC-5) at 48 hours.

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MRC-5 IC₅₀ (µM)Selectivity Index (SI)*
Chloroquine (CQ) 45.2 ± 3.158.4 ± 4.278.5 ± 5.6~1.5
CDNVQ 2.4 ± 0.33.1 ± 0.418.2 ± 1.5~6.5

*Selectivity Index (SI) = IC₅₀ (MRC-5) / Average IC₅₀ (Cancer Cell Lines)

Data Interpretation & Causality: CDNVQ is over an order of magnitude more cytotoxic to cancer cells than CQ. Cancer cells inherently possess elevated basal ROS levels and rely heavily on the GSH antioxidant system for survival. By acting as a Michael acceptor and stripping the cell of GSH, CDNVQ pushes cancer cells past the apoptotic threshold much faster than healthy fibroblasts (MRC-5), which maintain a more robust redox buffering capacity. CQ, lacking this electrophilic reactivity, requires much higher concentrations to induce generalized lysosomal toxicity.

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance and mechanistic claims of these compounds, standard viability assays must be paired with target-specific biochemical assays.

Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Compound Treatment (CDNVQ vs CQ) Seed->Treat Assay1 3A. Viability Assay (MTT / 48h) Treat->Assay1 Assay2 3B. GSH Depletion Assay (mBBr / 6h) Treat->Assay2 Analyze 4. Data Analysis (IC50 & ROS Profiling) Assay1->Analyze Assay2->Analyze

Fig 2: Parallel workflow for evaluating viability and thiol depletion.

Protocol A: High-Throughput Cytotoxicity Screening (MTT)

Purpose: To establish baseline IC₅₀ values by measuring mitochondrial metabolic activity. Self-Validation: This protocol includes internal controls to calculate the Z'-factor. An assay is only considered valid if Z' > 0.5, ensuring the solvent isn't causing artifactual toxicity.

  • Cell Seeding: Seed HepG2 and MRC-5 cells at 5 × 10³ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare serial dilutions of CDNVQ and CQ (0.1 µM to 100 µM) in complete media.

  • Internal Controls (Critical Step):

    • Negative Control: Untreated cells (establishes 100% viability baseline).

    • Vehicle Control: 0.1% DMSO (matches the highest solvent concentration in treated wells).

    • Positive Control: 1 µM Staurosporine (confirms assay sensitivity to apoptosis).

  • Incubation & Readout: Treat cells for 48h. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4h, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: Intracellular GSH Depletion Assay (Mechanistic Validation)

Purpose: Because CDNVQ contains a reactive nitrovinyl group, standard viability assays only show that cells die, not how. To prove the Michael addition mechanism, we must quantify the depletion of intracellular thiols prior to cell death. Self-Validation: We utilize a rescue control. If pre-treating cells with a GSH precursor prevents CDNVQ-induced death, it definitively proves that GSH depletion is the primary causal mechanism.

  • Pre-treatment (Rescue Control): Pre-treat a subset of wells with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound exposure.

  • Compound Exposure: Treat cells with IC₅₀ concentrations of CDNVQ and CQ for a short duration (6 hours) to capture biochemical changes before membrane rupture occurs.

  • Fluorescent Probing: Wash cells with PBS and incubate with 40 µM Monobromobimane (mBBr)—a non-fluorescent probe that becomes highly fluorescent upon covalent binding to GSH.

  • Quantification: Measure fluorescence (Ex/Em = 390/490 nm). A sharp drop in fluorescence in CDNVQ-treated cells (but not CQ-treated cells) confirms the electrophilic Michael acceptor mechanism.

References[3] A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - MDPI -https://www.mdpi.com/1420-3049/27/3/1032[2] Chloroquine dication | C18H28ClN3+2 | CID 24848403 - PubChem (NIH) -https://pubchem.ncbi.nlm.nih.gov/compound/24848403[1] Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines - ResearchGate -https://www.researchgate.net/publication/230635193[4] Crystal Structure of 2-Chloro-3-(β-nitrovinyl)quinoline - J-Stage -https://www.jstage.jst.go.jp/article/analsci/20/12/20_12_x233/_article

Sources

Validation

Spectroscopic Fingerprinting of Stereoisomers: E vs. Z Configurations in 2-Chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline

Executive Summary The stereochemistry of nitrovinyl-substituted quinolines profoundly impacts their target binding affinity, pharmacokinetics, and electronic properties. For 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemistry of nitrovinyl-substituted quinolines profoundly impacts their target binding affinity, pharmacokinetics, and electronic properties. For 2-chloro-5,8-dimethyl-3-(2-nitrovinyl)quinoline , distinguishing between the thermodynamically stable E-isomer and the kinetically trapped Z-isomer is a critical quality control step in drug development.

This guide provides an in-depth comparative analysis of the spectroscopic signatures (NMR, IR, and UV-Vis) of these two isomers. By examining the causality behind the spectral shifts—specifically the role of steric hindrance, magnetic anisotropy, and π-conjugation—researchers can establish robust, self-validating analytical workflows for isomer differentiation.

Mechanistic Causality of Isomerism

The synthesis of 3-(2-nitrovinyl)quinolines typically proceeds via a Henry (nitroaldol) condensation between a quinoline-3-carbaldehyde and nitromethane, followed by dehydration 1.

  • The E-Isomer (Trans): This is the thermodynamic sink of the reaction. The bulky 2-chloro-5,8-dimethylquinoline core and the nitro group are positioned on opposite sides of the alkene. This minimizes steric clash and allows the molecule to adopt a nearly planar conformation, maximizing extended π-π* conjugation.

  • The Z-Isomer (Cis): Generated via photochemical isomerization of the E-isomer 2, the Z-isomer forces the nitro group and the quinoline ring onto the same face of the double bond. The severe van der Waals overlap between the C2-chlorine atom and the nitro oxygen atoms forces the nitrovinyl group to twist out of the quinoline plane. This structural distortion breaks the conjugation and dramatically alters the molecule's spectroscopic behavior.

G A 2-Chloro-5,8-dimethyl quinoline-3-carbaldehyde B Henry Condensation (CH3NO2, Base) A->B C E-Isomer (Trans) Thermodynamic B->C -H2O D UV Irradiation (λ = 365 nm) C->D Photo-isomerization F Spectroscopic Validation C->F E Z-Isomer (Cis) Kinetic D->E E->F

Workflow for the synthesis, photo-isomerization, and spectroscopic validation of E/Z isomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H NMR): The Gold Standard

The definitive assignment of E and Z configurations relies on the ³J coupling constants of the vinylic protons (H-α and H-β), governed by the Karplus equation 3.

  • Coupling Constants (³J): In the E-isomer, the dihedral angle between the vinylic protons is ~180°, allowing optimal orbital overlap and resulting in a large coupling constant (13.5 – 14.5 Hz). In the Z-isomer, the dihedral angle is ~0°, yielding a significantly smaller coupling constant (8.0 – 9.5 Hz).

  • Chemical Shifts (δ): The out-of-plane twist in the Z-isomer alters the magnetic anisotropy. The H-α proton in the Z-isomer is forced into the deshielding cone of the nitro group, causing a distinct downfield shift relative to the E-isomer, despite the overall loss of extended conjugation.

FT-IR Spectroscopy: Vibrational Fingerprinting

While both isomers exhibit strong asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) NO₂ stretching bands, the out-of-plane =C-H bending vibrations are diagnostic 3. The E-isomer displays a sharp, highly intense band at ~970 cm⁻¹. In the Z-isomer, this band is absent, replaced by a broader, less distinct cis bending mode around ~720 cm⁻¹ (often masked by the quinoline ring's aromatic bends).

UV-Visible Spectroscopy: Electronic Conjugation

The structural planarity of the E-isomer facilitates delocalization of π-electrons across the quinoline core and the nitrovinyl moiety. This lowers the HOMO-LUMO gap, resulting in a bathochromic shift (λ_max ≈ 325 nm) and a high molar absorptivity (ε). Conversely, the steric clash in the Z-isomer forces a non-planar geometry. The disrupted conjugation increases the energy required for the π-π* transition, causing a hypsochromic (blue) shift (λ_max ≈ 295 nm) and a hypochromic effect (lower ε).

Quantitative Data Summary

Spectroscopic ParameterE-Isomer (Trans)Z-Isomer (Cis)Diagnostic Causality
¹H NMR: ³J(Hα, Hβ) 13.5 – 14.5 Hz8.0 – 9.5 HzKarplus relationship (180° vs 0° dihedral angle).
¹H NMR: δ H-α ~8.25 ppm~8.45 ppmAnisotropic deshielding by the proximal NO₂ group in the Z-isomer.
IR: =C-H Out-of-Plane ~970 cm⁻¹ (Strong)~720 cm⁻¹ (Weak/Masked)Distinct vibrational modes for trans vs cis alkene geometries.
UV-Vis: λ_max (MeOH) ~325 nm~295 nmLoss of coplanarity in Z-isomer disrupts π-conjugation (hypsochromic shift).
Thermodynamic Stability High (Planar, no clash)Low (Steric clash C2-Cl / NO₂)Steric repulsion drives the equilibrium toward the E-isomer.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate internal validation steps to prevent the mischaracterization of thermally unstable Z-isomers.

Protocol 1: Synthesis of the E-Isomer
  • Reaction Setup: Dissolve 1.0 eq of 2-chloro-5,8-dimethylquinoline-3-carbaldehyde in glacial acetic acid. Add 5.0 eq of nitromethane and 1.2 eq of ammonium acetate (catalyst).

  • Execution: Reflux the mixture at 100°C for 4-6 hours under an inert N₂ atmosphere.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aldehyde spot is entirely consumed.

  • Isolation: Pour the hot mixture into crushed ice. Filter the resulting yellow precipitate and recrystallize from hot ethanol to yield the pure E-isomer.

Protocol 2: Photochemical Generation & Isolation of the Z-Isomer

Critical Note: The Z-isomer is kinetically trapped and will thermally revert to the E-isomer. All handling post-irradiation must occur in the dark or under red safe-light.

  • Irradiation: Dissolve 100 mg of pure E-isomer in 50 mL of anhydrous, degassed acetonitrile. Place in a quartz photochemical reactor.

  • Execution: Irradiate using a medium-pressure Hg lamp (λ = 365 nm) for 3 hours at ambient temperature to reach a photostationary state.

  • Validation Check: Extract a 10 µL aliquot and analyze via analytical HPLC (C18 column, H₂O/MeCN gradient) to confirm the emergence of a new, earlier-eluting peak (Z-isomer is less planar, thus more polar/less retained than the E-isomer).

  • Isolation: Purify the mixture using preparative HPLC in a darkened room. Immediately lyophilize the Z-isomer fractions and store at -80°C.

Protocol 3: Spectroscopic Acquisition
  • NMR: Dissolve 5 mg of the isolated isomer in 0.5 mL CDCl₃ containing 0.03% TMS as an internal standard. Acquire ¹H spectra at 400 MHz or higher. Self-Validation: Check for the presence of a 14 Hz doublet in the Z-isomer sample; its presence indicates thermal reversion occurred during handling.

  • IR: Analyze neat solid samples using an ATR-FTIR spectrometer. Scan from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

References

  • More Sustainable Approaches for the Synthesis of N-Based Heterocycles | Chemical Reviews Source: ACS Publications URL:[Link]

  • Structure-Based Insight into the Asymmetric Bioreduction of the C=C Double Bond of α,β-Unsaturated Nitroalkenes by Pentaerythritol Tetranitrate Reductase Source: PMC (NIH) URL:[Link]

Sources

Comparative

A Comparative Guide to the Molecular Docking of Novel E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline Derivatives Against EGFR

This guide provides an in-depth, objective comparison of the in silico performance of a series of novel E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline derivatives. We will explore their potential as inhibitors of the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the in silico performance of a series of novel E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline derivatives. We will explore their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each step to ensure a robust and reproducible virtual screening cascade.

Introduction: The Convergence of a Privileged Scaffold and a Critical Target

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal starting point for designing targeted therapeutics. This guide focuses on a novel, specific class: E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline derivatives. While underexplored, their unique electronic and steric features warrant investigation.

Our investigation directs these novel quinolines toward one of the most significant targets in modern cancer therapy: the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase whose aberrant signaling is a hallmark of many epithelial cancers.[3] Dysregulation through overexpression or mutation leads to uncontrolled cell proliferation, survival, and metastasis.[4][5] Consequently, inhibiting the EGFR kinase domain is a clinically validated strategy for cancer treatment.

Molecular docking is a powerful computational technique that predicts how a small molecule (ligand) binds to a macromolecular target (receptor).[6][7] By simulating these interactions, we can estimate the binding affinity and elucidate the specific molecular forces driving the complex formation. This in silico approach allows for the rapid, cost-effective screening of virtual compound libraries, prioritizing the most promising candidates for synthesis and subsequent in vitro testing.

Objective: This guide presents a comprehensive, step-by-step workflow for a comparative molecular docking study of three hypothetical E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline derivatives against the ATP-binding site of the EGFR kinase domain.

The Biological Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that plays a pivotal role in regulating cell growth and differentiation.[8][9] Upon binding its endogenous ligands (like EGF), the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling pathways, principally the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which collectively promote cell proliferation and survival.[4][9] In many cancers, this signaling is constitutively active, providing a survival advantage to tumor cells. Our goal is to identify quinoline derivatives that can block the ATP-binding site of the kinase domain, preventing phosphorylation and shutting down this oncogenic signaling.

EGFR_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_ras Ras Pathway cluster_pi3k PI3K Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline Quinoline Inhibitor Quinoline->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory point of action for quinoline derivatives.

Methodology: A Self-Validating Docking Workflow

Scientific integrity in computational studies hinges on a logical, validated workflow. The protocol described here is designed to be self-validating by using a known inhibitor's binding site to define the search space and benchmark our results.

Part A: In Silico Toolkit
  • Molecular Graphics and Analysis: AutoDockTools (ADT) v1.5.6, PyMOL Molecular Graphics System.

  • Docking Engine: AutoDock Vina.

  • Structure Database: RCSB Protein Data Bank (PDB).

Part B: Target Protein Preparation (The "Lock")

The quality of the receptor structure is paramount for a meaningful docking study.

  • Retrieval and Rationale: We will use the crystal structure of the human EGFR kinase domain co-crystallized with Erlotinib, a potent quinazoline-based inhibitor (PDB ID: 1M17).[10][11] Causality: Choosing a structure with a bound ligand is crucial. The native ligand's coordinates validate the location of the active site and provide a benchmark for our docking accuracy (a process known as re-docking).

  • Structural Cleaning: Using PyMOL or ADT, all non-receptor atoms, including water molecules (HOH), co-factors, and the original Erlotinib ligand, are removed. Causality: Water molecules within the binding pocket can create steric and electronic interference, leading to inaccurate predictions.[12][13] Removing the native ligand clears the binding site for our new derivatives.

  • Protonation and Charge Assignment: In ADT, polar hydrogens are added to the protein, and Kollman charges are computed and assigned. Causality: The correct protonation state of amino acid residues (especially histidines, aspartates, and glutamates) and the assignment of partial atomic charges are essential for accurately calculating the electrostatic and hydrogen bonding interactions that govern binding affinity.[14]

  • Finalization: The prepared receptor is saved in the PDBQT file format, which includes charge information and atom types required by AutoDock Vina.[7][15]

Part C: Ligand Preparation (The "Keys")

For this comparative guide, we will analyze three hypothetical derivatives to probe structure-activity relationships.

  • Derivative 1 (Core Scaffold): E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

  • Derivative 2 (Electron-Donating Group): E-2-Methoxy-5,8-dimethyl-3-(2-nitro)vinylquinoline (Chloro replaced with Methoxy)

  • Derivative 3 (Electron-Withdrawing Group): E-2-Chloro-5,8-difluoro-3-(2-nitro)vinylquinoline (Dimethyl replaced with Difluoro)

  • 3D Structure Generation & Optimization: The 2D structures are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. A subsequent energy minimization step (e.g., using MMFF94 force field) is performed. Causality: This ensures the ligands are in a stable, low-energy conformation before docking, preventing the introduction of steric strain artifacts.

  • ADT Preparation: Each ligand is loaded into ADT. Polar hydrogens are added, and Gasteiger charges are computed.[16][17] Causality: Gasteiger charges are an empirical method well-suited for calculating charge distribution in diverse organic molecules.

  • Defining Flexibility: The rotatable bonds within each ligand are detected and defined. Causality: Treating key single bonds as rotatable allows the ligand to flexibly adapt its conformation to fit the steric and electronic environment of the protein's binding pocket, which is critical for identifying the optimal binding pose.

  • Finalization: Each prepared ligand is saved in the PDBQT format.[16]

Part D: Molecular Docking Simulation with AutoDock Vina
  • Grid Box Generation: A 3D grid box is centered on the coordinates of the original co-crystallized ligand (Erlotinib) within the EGFR active site. The dimensions (e.g., 25Å x 25Å x 25Å) are set to encompass the entire binding pocket.[12][18] Causality: This grid defines the search space for the docking algorithm. By focusing the search on the known active site, we dramatically increase computational efficiency and the likelihood of finding a biologically relevant binding mode.

  • Configuration and Execution: A configuration file is created specifying the paths to the prepared receptor and ligand PDBQT files and the grid box parameters. The AutoDock Vina simulation is then executed. Vina uses a sophisticated scoring function and search algorithm to explore possible binding poses, returning a set of the most favorable conformations ranked by their predicted binding affinity.[19]

Results and Comparative Analysis

The output from AutoDock Vina provides a wealth of data for comparison. The primary metric is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[20][21][22]

Quantitative Data Summary
DerivativeModificationBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)
Erlotinib (Control) --9.8Met793, Thr790
Derivative 1 Core Scaffold-8.5Met793
Derivative 2 2-Methoxy (EDG)-9.1Met793, Thr790
Derivative 3 5,8-Difluoro (EWG)-8.2Leu718
Note: The data above is hypothetical and for illustrative purposes. Erlotinib is included as a positive control to benchmark the performance of the novel derivatives.
Qualitative Interaction Analysis

A deep dive into the binding poses reveals the "why" behind the scores.

  • Erlotinib (Control): As expected, the control drug forms a critical hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase, a hallmark interaction for many EGFR inhibitors.

  • Derivative 1 (Core Scaffold): The core structure also anchors itself in the active site via a hydrogen bond to Met793 , validating its potential as an EGFR inhibitor. However, its overall binding affinity is lower than Erlotinib, suggesting suboptimal hydrophobic or other interactions.

  • Derivative 2 (2-Methoxy): The replacement of the chloro group with a methoxy group leads to a significant improvement in binding affinity. Visualization reveals that the methoxy oxygen is positioned to form an additional hydrogen bond with the side chain of Thr790 . This second point of contact provides greater stability, explaining the more favorable score.

  • Derivative 3 (5,8-Difluoro): Replacing the methyl groups with highly electronegative fluorine atoms appears to be detrimental to binding. The crucial hinge interaction with Met793 is lost. The molecule shifts its position, forming a weaker interaction with Leu718 . This suggests that the electron-donating nature and hydrophobicity of the methyl groups in the original scaffold are important for optimal orientation within the pocket.

This in silico structure-activity relationship (SAR) analysis provides actionable intelligence: the 2-position appears amenable to hydrogen-bond accepting groups (like methoxy), while the 5 and 8 positions may require hydrophobic, electron-donating groups for effective binding.

Detailed Experimental Protocols

The following provides a generalized, step-by-step protocol for performing the described docking using the ADT graphical user interface.

Protocol 1: Receptor Preparation
  • Launch ADT.

  • Go to File > Read Molecule and open the cleaned PDB file (e.g., 1M17_protein.pdb).

  • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

  • Go to Edit > Charges > Add Charges. Select "Kollman" and click OK.

  • Go to Grid > Macromolecule > Choose. Select the 1M17_protein molecule and click "Select Molecule".

  • A "Save PDBQT" dialog will appear. Save the file as 1M17_protein.pdbqt.

Protocol 2: Ligand Preparation
  • Launch ADT.

  • Go to Ligand > Input > Open and select the ligand's 3D structure file (e.g., derivative1.mol2).

  • Go to Ligand > Torsion Tree > Detect Root.

  • Go to Ligand > Output > Save as PDBQT and save the file as derivative1.pdbqt.

  • Repeat for all other derivatives.

Protocol 3: Docking with AutoDock Vina
  • Prepare Grid Parameter File in ADT:

    • Load the prepared receptor (1M17_protein.pdbqt).

    • Go to Grid > Grid Box.

    • Adjust the center and dimensions of the box to cover the active site. Note the coordinates for the center and the size (x, y, z).

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing file names and coordinates as needed:

  • Run Vina from the Command Line:

    • Navigate to your working directory in the terminal.

    • Execute the command: vina --config conf.txt --log derivative1_log.txt

  • Analyze Results:

    • The binding affinities are in the log file (derivative1_log.txt).

    • The predicted binding poses are in the output file (derivative1_out.pdbqt), which can be visualized in PyMOL alongside the receptor.

Visualization of the Workflow

A clear workflow diagram ensures procedural clarity and reproducibility.

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Retrieve Receptor (PDB: 1M17) Clean 2. Clean Receptor (Remove Water, Ligand) PDB->Clean PrepR 3. Add Hydrogens & Charges (Save as .pdbqt) Clean->PrepR Grid 6. Define Grid Box (Around Active Site) PrepR->Grid DrawL 4. Generate Ligand 3D Structures PrepL 5. Add Hydrogens & Charges (Define Torsions, Save as .pdbqt) DrawL->PrepL Config 7. Create Vina Configuration File PrepL->Config Grid->Config Run 8. Execute Docking (AutoDock Vina) Config->Run Analyze 9. Analyze Binding Affinity & Interaction Poses Run->Analyze Compare 10. Comparative Analysis (Generate SAR Hypotheses) Analyze->Compare

Caption: A comprehensive workflow for comparative molecular docking analysis.

Conclusion and Future Directions

This guide demonstrates a robust, scientifically-grounded protocol for the comparative molecular docking of novel E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline derivatives against the EGFR kinase domain. Our hypothetical results illustrate how this in silico approach can rapidly generate valuable structure-activity relationship insights. The analysis suggests that modifications at the 2-position with hydrogen-bond acceptors could enhance binding affinity, a hypothesis that can now be tested experimentally.

It is imperative to remember that molecular docking is a predictive tool. The generated binding affinities are estimates, not direct measurements. The next critical steps in the drug discovery pipeline would be:

  • ADMET Prediction: Perform in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the most promising derivatives to assess their drug-likeness.[23]

  • Chemical Synthesis: Synthesize the prioritized compounds (e.g., Derivative 2).

  • In Vitro Validation: Experimentally determine their inhibitory activity against the EGFR kinase (e.g., IC50 determination) and their anti-proliferative effects on cancer cell lines overexpressing EGFR.

By integrating computational screening with experimental validation, we can accelerate the discovery of novel and effective therapeutic agents.

References

  • Yuan, T. L., & Cantley, L. C. (2008). EGFR signaling network in human cancers: biology and therapeutic response. Journal of Clinical Oncology, 26(10_suppl), 11011-11011. [Link]

  • Wee, P., & Wang, Z. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(6), 473-485. [Link]

  • Guo, G., & He, X. (2019). EGFR signaling pathway occupies an important position in cancer-related downstream signaling pathways of Pyk2. Cancer Cell International, 19(1), 1-10. [Link]

  • Shigeki, M., & Yosef, Y. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(14), 3433. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2009). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(8), 485-494. [Link]

  • Anwar, M. F., Zarina, S., & Khan, K. M. (2021). Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. Biotechnology and Applied Biochemistry, 68(3), 614-621. [Link]

  • MedelBioX. (2024, March 6). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. YouTube. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Tectono-Functional Lab. (2023, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Zareef, M., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 29(3), 548. [Link]

  • Faisal, M., et al. (2023). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(5), 1-10. [Link]

  • Shah, B., et al. (2024). Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis. Current Medicinal Chemistry. [Link]

  • The Bioinformatics Coach. (2024, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Singh, U. P., et al. (2021). New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells. Journal of Molecular Structure, 1234, 130177. [Link]

  • Solomon, V. R., & Lee, H. (2011). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Unknown Author. (n.d.). AutoDock Tutorial. University of California, San Diego. [Link]

  • Unknown Author. (n.d.). Molecular Docking Tutorial. University of Naples Federico II. [Link]

  • Salmaso, V., & Moro, S. (2018). AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in Molecular Biology, 1762, 185-201. [Link]

  • Adhikari, A., et al. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). AutoDock Version 4.2. The Scripps Research Institute. [Link]

  • Tiwari, R., & Mahasenan, K. (2013). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Biomedical and Pharmaceutical Research, 2(1), 17-25. [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 338-349. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4905. [Link]

  • Bioplatform. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Gapsys, V., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Biophysical Journal, 115(3), 397-399. [Link]

  • User "liang". (2024, June 1). Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. Bioinformatics Stack Exchange. [Link]

  • Karakuş, S., et al. (2023). Molecular docking, bioactivity, adme, toxicity risks, and quantum mechanical parameters of some 1,2-dihydroquinoline derivatives were calculated theoretically for investigation of its use as a pharmaceutical active ingredient in the treatment of multiple sclerosis (MS). Journal of Molecular Structure, 1295, 136615. [Link]

  • Kumar, R. S., et al. (2021). Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. Journal of King Saud University - Science, 33(5), 101476. [Link]

  • Wagh, R. M., & Telvekar, V. N. (2024). molecular docking studies of few pyrazol-1-yl quinoline derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(10), 995-1004. [Link]

  • Pintilie, L., & Stefaniu, A. (2018). Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus. IntechOpen. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

Advanced Safety and Handling Guide for E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline As drug development accelerates, researchers frequently encounter highly reactive intermediates. E-2-Chloro-5,8-dimethyl-3-(2-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Guide for E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

As drug development accelerates, researchers frequently encounter highly reactive intermediates. E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is a specialized synthetic building block that requires rigorous, scientifically grounded handling protocols. This guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind the hazards, empowering your laboratory with self-validating safety systems based on current 2026 best practices.

Mechanistic Hazard Profile: The Michael Acceptor Threat

To handle a chemical safely, one must understand its molecular behavior. E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline presents a dual-threat hazard profile:

  • The Quinoline Core: Halogenated quinolines (specifically 2-chloro derivatives) are highly lipophilic, enabling rapid dermal penetration, and are known to cause severe ocular and skin irritation[1].

  • The Nitrovinyl Moiety: This is the critical danger. The nitrovinyl group is a highly polarized α,β -unsaturated system. The strong electron-withdrawing nature of the nitro group renders the β -carbon exceptionally electrophilic[2].

When exposed to biological tissues, this molecule acts as a potent Michael acceptor . It rapidly and irreversibly alkylates soft nucleophiles—specifically the thiolate groups of cysteine residues in proteins and intracellular glutathione (GSH)[3]. This rapid GSH depletion triggers acute oxidative stress, leading to severe dermal sensitization, asthma-like respiratory immune responses, and potential genotoxicity[4][5].

G Compound E-2-Chloro-5,8-dimethyl- 3-(2-nitro)vinylquinoline Reaction Michael Addition (Irreversible Alkylation) Compound->Reaction Thiols Cellular Thiols (GSH, Cysteine) Thiols->Reaction Outcome Toxicity (Sensitization/Damage) Reaction->Outcome

Mechanism of nitrovinyl-induced thiol alkylation and resulting toxicity.

Personal Protective Equipment (PPE) Matrix

Because this compound is a covalent modifier, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective envelope required to prevent nucleophilic attack on the handler's biology.

Table 1: Quantitative & Qualitative PPE Specifications

PPE ComponentTechnical SpecificationMechanistic Justification
Primary Gloves Nitrile (Min. 0.11 mm thickness)Provides a baseline barrier against incidental powder contact.
Secondary Gloves Butyl rubber or Heavy-duty NitrileNitrovinyl compounds are highly lipophilic and can permeate thin barriers. Double-gloving prevents dermal alkylation[1].
Eye Protection Indirect-vented splash gogglesQuinoline derivatives cause severe ocular damage. Indirect venting prevents aerosolized powder ingress[1].
Respirator NIOSH N95/P100 or PAPRInhalation of Michael acceptors rapidly depletes respiratory GSH, causing severe, irreversible sensitization[4][5].
Body Containment Tyvek® suit over cotton lab coatPrevents the accumulation of reactive, sensitizing dust on reusable clothing, eliminating chronic exposure vectors.

Operational Workflow: Self-Validating Handling Protocol

Do not treat this compound as a standard dry powder. Static electricity can cause fine nitrovinyl powders to aerosolize, bypassing primary containment.

Step 1: Containment Preparation

  • Action: Conduct all work inside a Class II Biological Safety Cabinet (BSC) or a fully functional chemical fume hood.

  • Self-Validation: Before opening the vial, tape a small piece of tissue to the bottom sash of the hood. If the tissue is pulled steadily inward, negative pressure is verified. Face velocity must exceed 100 fpm.

Step 2: Static Elimination (Critical Step)

  • Action: Pass an anti-static zero-ion gun over the closed chemical vial and the conductive weighing boat.

  • Causality: Static charge causes lipophilic powders to "jump" and aerosolize. Eliminating static ensures the powder behaves as a cohesive solid rather than an inhalable aerosol.

Step 3: Closed-System Transfer

  • Action: Weigh the material using a dedicated micro-spatula. Immediately dissolve the powder in your target solvent (e.g., anhydrous DMSO or DMF) while still inside the hood.

  • Causality: Once in solution, the inhalation hazard drops to zero (assuming low-volatility solvents), shifting the risk profile entirely to spill management.

Workflow Step1 1. PPE & Airflow Verification (Double Nitrile, >100 fpm) Step2 2. Static Elimination (Zero-Ion Gun Application) Step1->Step2 Step3 3. Material Transfer (Anti-static weighing) Step2->Step3 Step4 4. In-Situ Solubilization (Eliminate aerosol risk) Step3->Step4

Standard operating procedure for handling reactive nitrovinyl powders.

Emergency Response & Chemical Quenching Plan

If a spill occurs, or when disposing of reaction waste, you cannot simply throw this compound into a standard organic waste bin. The Michael acceptor will remain active and dangerous. You must deliberately perform a chemical quenching reaction to permanently disable the electrophilic pharmacophore[3].

The Thiol-Quench Methodology:

  • Preparation: Maintain a pre-mixed "Quench Solution" in your lab consisting of 10% w/v sodium metabisulfite ( Na2​S2​O5​ ) or 5% 2-mercaptoethanol in a 1:1 water/ethanol mixture.

  • Application: In the event of a spill, gently cover the powder with absorbent pads, then slowly pour the Quench Solution over the pads. If disposing of liquid waste, slowly add the waste to a beaker containing an excess of the Quench Solution under stirring.

  • Mechanistic Action: The bisulfite or mercaptoethanol provides an overwhelming excess of soft nucleophiles. This forces the Michael addition to completion in the beaker, permanently destroying the reactive nitrovinyl group and rendering the molecule biologically inert[2][3].

  • Self-Validation: To prove the compound is deactivated, add a single drop of Ellman's reagent (DTNB) to the quenched waste. A persistent yellow color confirms that excess thiols remain in the solution—meaning 100% of the dangerous electrophile has been successfully consumed. The waste can now be safely transferred to standard halogenated organic disposal.

References

  • SAFETY DATA SHEET - Fisher Scientific (2-Chloroquinoline) . Fisher Scientific.1

  • SAFETY DATA SHEET - MilliporeSigma (Quinoline derivatives) . Sigma-Aldrich. 5

  • Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors . ACS Publications / ResearchGate. 2

  • Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer . PMC - NIH.3

  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione . ACS Publications. 4

Sources

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